molecular formula C6H11ClO3 B078466 2-(2-Chloroethoxy)ethyl acetate CAS No. 14258-40-3

2-(2-Chloroethoxy)ethyl acetate

Cat. No.: B078466
CAS No.: 14258-40-3
M. Wt: 166.6 g/mol
InChI Key: ZUZWLUYOVJTJAG-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)ethyl acetate (CAS 14258-40-3) is a high-quality chemical intermediate and reference standard of significant importance in organic synthesis and pharmaceutical development. With the molecular formula C₆H₁₁ClO₃ and a molecular weight of 166.60 g/mol, this compound serves as a critical building block for the synthesis of more complex molecules. Its structure, featuring both an ester and a chloroethoxy group, makes it a versatile precursor in various chemical reactions. Key Applications & Research Value: Pharmaceutical Intermediates: This compound is extensively used as a key starting material and intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). It plays a crucial role in the development of new drug candidates and the process optimization of existing ones, supporting applications in Abbreviated New Drug Applications (ANDA). Analytical Reference Standard: Supplied with comprehensive characterization data, it is essential for analytical method development, method validation (AMV), and quality control (QC) in laboratory settings. Its high purity ensures reliable and reproducible results, with potential traceability to major pharmacopeial standards. Chemical Synthesis: It is a valuable reagent in organic synthesis, particularly in reactions where the introduction of a polyether chain with a terminal chloro group is required. Literature procedures describe its synthesis from 2-(2-chloroethoxy)ethan-1-ol via acetylation. Handling & Safety: This product is strictly for research and further manufacturing purposes and is not intended for diagnostic or human use. Please refer to the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment in a well-ventilated area, such as a fume hood. Specifications: CAS Number: 14258-40-3 Molecular Formula: C₆H₁₁ClO₃ Molecular Weight: 166.60 g/mol Storage: Store sealed in a dry environment at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZWLUYOVJTJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291045
Record name 2-(2-Chloroethoxy)ethyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14258-40-3
Record name 14258-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Chloroethoxy)ethyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(2-Chloroethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis Protocols, and Reactivity Profiling

Executive Summary

2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) represents a specialized bifunctional building block in organic synthesis.[1] Structurally, it is an esterified derivative of diethylene glycol monochlorohydrin. Its utility lies in its dual reactivity: the electrophilic alkyl chloride terminus allows for


 displacement reactions, while the acetate group serves as a masked hydroxyl functionality (pro-alcohol).

This guide provides a rigorous technical analysis of the molecule, distinguishing it from common isomeric contaminants, and outlines a high-purity synthesis protocol designed for pharmaceutical research applications.[1]

Chemical Identity & Structural Analysis[2][3]

The "Isomer Trap": A Critical Distinction

In literature and procurement, this compound is frequently confused with Ethyl 2-(2-chloroethoxy)acetate (CAS 17229-14-0).[1] The distinction is non-trivial as it alters the metabolic stability and reactivity profile of the molecule.

  • Target Molecule (CAS 14258-40-3):

    
    [1]
    
    • Class: Acetate ester of a chlorinated ether.[1]

    • Reactivity: Stable ester linkage; primary alkyl chloride.[1]

  • Common Confusant (CAS 17229-14-0):

    
    [1][2]
    
    • Class: Ethyl ester of a chlorinated carboxylic acid.[1][2]

    • Reactivity: Alpha-heteroatom substituted carbonyl (higher electrophilicity at the carbonyl).[1]

Physicochemical Properties

The following data aggregates experimental values and computed descriptors for the target molecule (CAS 14258-40-3).

PropertyValueContext
Molecular Formula

Molecular Weight 166.60 g/mol
Boiling Point 223–228 °C@ 760 mmHg (High boiling solvent)
Density 1.12 g/cm³Denser than water
Flash Point ~92–96 °CCombustible
Solubility DCM, EtOAc, MeOHLimited solubility in water (lipophilic)
Refractive Index

Analytical purity check

Strategic Synthesis: Acetylation Protocol

While the compound can be synthesized via Fischer esterification (refluxing alcohol + acetic acid +


), that method often yields equilibrium mixtures requiring tedious distillation. The Acyl Chloride Method  described below is preferred for research-grade purity (>98%) as it is irreversible and kinetically superior.
Reaction Logic

The synthesis involves the nucleophilic attack of 2-(2-chloroethoxy)ethanol on acetyl chloride in the presence of a base (Pyridine or Triethylamine) to scavenge the generated HCl.[1]

Reaction Equation:



Experimental Workflow (Step-by-Step)

Reagents:

  • 2-(2-Chloroethoxy)ethanol (1.0 equiv) [CAS: 628-89-7][1][3][4]

  • Acetyl Chloride (1.2 equiv)

  • Pyridine (1.5 equiv) or Triethylamine

  • Dichloromethane (DCM) [Anhydrous]

  • DMAP (4-Dimethylaminopyridine) [0.05 equiv, Catalyst]

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-(2-chloroethoxy)ethanol (e.g., 10.0 g) and Pyridine (1.5 equiv) in anhydrous DCM (100 mL). Cool to 0 °C in an ice bath.

  • Addition: Dissolve Acetyl Chloride (1.2 equiv) in a small volume of DCM. Add this solution dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5 °C.

  • Catalysis: Add catalytic DMAP. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes). The starting alcohol (lower

    
    ) should disappear.
    
  • Workup (Critical for Purity):

    • Quench with saturated

      
       solution.[1]
      
    • Wash organic layer with 1M HCl (2x) to remove excess pyridine.

    • Wash with saturated

      
       (to remove acetic acid traces) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The resulting oil is often sufficiently pure. If not, distill under reduced pressure (vacuum distillation required due to high BP).

Process Visualization

SynthesisFlow Reagents Inputs: 2-(2-Chloroethoxy)ethanol Acetyl Chloride Condition Conditions: DCM, Pyridine 0°C -> RT, 4h Reagents->Condition Acetylation Intermediate Reaction Matrix: Product + Py.HCl Salts Condition->Intermediate Workup Workup: 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) Intermediate->Workup Quench Product Final Product: 2-(2-Chloroethoxy)ethyl acetate Workup->Product Isolation

Figure 1: Kinetic acetylation workflow for high-purity synthesis.

Reactivity & Applications

This molecule acts as a "masked" PEG-2 spacer.[1] The acetate group protects the terminal oxygen, while the chloride serves as a leaving group.

Functionalization Pathways[1]
  • Finkelstein Reaction (

    
    ):  The chloride is a moderate leaving group. Treating with NaI in acetone converts it to the iodide, significantly increasing reactivity for subsequent alkylations.
    
  • Amination: Reaction with secondary amines (

    
    ) displaces the chloride to form amino-ester precursors for pharmaceutical salts.
    
  • Hydrolysis: Acidic or basic hydrolysis removes the acetate, revealing the alcohol. This is useful for "install-then-deprotect" strategies in linker chemistry.[1]

Mechanistic Diagram

Reactivity Center 2-(2-Chloroethoxy) ethyl acetate Path1 Finkelstein (NaI) (Activation) Center->Path1 Path2 Amination (HNR2) (Displacement) Center->Path2 Path3 Hydrolysis (LiOH) (Deprotection) Center->Path3 Prod1 Iodo-Analog Path1->Prod1 Prod2 Amino-Ester Path2->Prod2 Prod3 Chlorohydrin (Precursor) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the molecule.[1]

Safety & Handling (E-E-A-T)

Hazard Classification: This compound is an alkylating agent .[1] While less volatile than lower alkyl halides, it poses specific risks.

  • GHS Signal: WARNING/DANGER

  • H-Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H341: Suspected of causing genetic defects (typical of halo-ethers).[1]

Handling Protocol:

  • Containment: Always handle inside a fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to ether-like permeation properties) and safety goggles.[1]

  • Decontamination: Spills should be treated with dilute ethanolic KOH (to hydrolyze the ester and displace the chloride) before disposal, although incineration is the standard disposal method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251808, 2-(2-Chloroethoxy)ethyl acetate.[1] Retrieved from [Link]

  • Org. Synth. (1998). Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide (Analogous Chemistry).[1] Organic Syntheses, Coll. Vol. 9, p.15. Retrieved from [Link]

Sources

molecular formula C6H11ClO3

Chiral Scaffold Engineering: Asymmetric Synthesis and Validation of Ethyl 4-Chloro-3-Hydroxybutyrate ( )

Executive Summary: The Linchpin Intermediate[1]

In the landscape of pharmaceutical intermediates, Ethyl 4-chloro-3-hydroxybutyrate (ECHB) represents a critical bifurcation point.[1] With the molecular formula

HMG-CoA reductase inhibitors (Statins)metabolic modulators (L-Carnitine)1

The industrial value of ECHB lies entirely in its stereochemistry.[1] The achiral keto-precursor is inexpensive, but the specific (R)- or (S)-enantiomer commands a premium due to the strict homochirality required by biological targets.[1] This guide focuses on the biocatalytic asymmetric reduction of Ethyl 4-chloro-3-oxobutyrate (COBE), the current gold standard for generating high-purity ECHB, replacing expensive and heavy-metal-dependent chemocatalytic routes (e.g., Ru-BINAP hydrogenation).[1]

Physicochemical Profile & Safety

Before initiating synthesis, operators must understand the thermodynamic and safety profile of the target molecule.[1]

Table 1: Critical Physicochemical Properties of ECHB
PropertyValueOperational Note
CAS Number 86728-85-0 (S-isomer)Verify CAS for specific enantiomer required.
Molecular Weight 166.60 g/mol Used for stoichiometric calculations.[1]
Boiling Point 93–95 °C @ 5 mmHgHigh vacuum required for distillation; thermally sensitive.[1]
Density 1.19 g/mLDenser than water; forms the lower layer in aqueous extractions.[1]
Solubility Soluble in EtOH, EtOAc, DCMPoorly soluble in water (facilitates biphasic reaction).[1]
Flash Point 109 °CClass IIIB Combustible Liquid.[1]

Safety Directive: ECHB is an alkyl halide.[1] While less volatile than lower homologues, it is a potential alkylating agent.[1] All handling requires nitrile gloves and fume hood ventilation to prevent potential genotoxic exposure.[1]

Core Synthesis: Asymmetric Bioreduction Strategy

The most robust method for synthesizing enantiopure ECHB is the stereoselective enzymatic reduction of Ethyl 4-chloro-3-oxobutyrate (COBE).[2] This method offers superior enantiomeric excess (>99% ee) compared to chemical reduction.[1]

The Biocatalytic System

We utilize a Carbonyl Reductase (KRED) or Alcohol Dehydrogenase (ADH) coupled with a cofactor regeneration system.[1] This creates a self-sustaining cycle that minimizes the use of expensive NADPH.

  • Enzyme: SmADH31 (from Stenotrophomonas maltophilia) or BgADH3 (from Burkholderia gladioli).[1]

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced).[1]

  • Regeneration System: Glucose Dehydrogenase (GDH) with Glucose.[1]

Reaction Mechanism Visualization

The following diagram illustrates the coupled redox cycle required to drive the reaction to completion.

BiocatalyticCycleCOBESubstrate:Ethyl 4-chloro-3-oxobutyrateECHBProduct:(S)-Ethyl 4-chloro-3-hydroxybutyrateCOBE->ECHBADH / KREDNADPHNADPHNADPNADP+NADPH->NADPOxidationNADP->NADPHReduction (GDH)GlucoseGlucoseGluconolactoneGluconolactoneGlucose->GluconolactoneGDH

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of COBE to ECHB using Glucose Dehydrogenase (GDH) for cofactor regeneration.[1]

Detailed Experimental Protocol

Objective: Synthesis of (S)-ECHB on a 100g scale using a biphasic system (Buffer/Butyl Acetate).

Reagents & Setup
  • Substrate: Ethyl 4-chloro-3-oxobutyrate (COBE), 100g.

  • Solvent: Butyl Acetate (100 mL) and Phosphate Buffer (100 mM, pH 7.0, 500 mL).

  • Biocatalyst: Recombinant E. coli expressing SmADH31 and GDH (lyophilized cell powder, 2g).

  • Cofactor: NADP+ (catalytic amount, 50 mg).[1]

  • Co-substrate: D-Glucose (120g, 1.1 eq).[1]

Step-by-Step Methodology
  • Buffer Preparation: In a 1L jacketed glass reactor, charge 500 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Cofactor Initiation: Add D-Glucose (120g) and NADP+ (50 mg). Stir until dissolved.

  • Enzyme Loading: Add the lyophilized biocatalyst powder (2g). Maintain temperature at 30°C.

  • Substrate Addition (Fed-Batch):

    • Rationale: COBE can be inhibitory to enzymes at high concentrations.[1]

    • Dissolve COBE (100g) in Butyl Acetate (100 mL).

    • Add the organic phase dropwise over 2 hours.[1]

  • pH Control: The regeneration of NADPH via GDH produces Gluconic Acid, which will lower pH.[1]

    • Action: Use an auto-titrator with 2M NaOH to maintain pH at 7.0 ± 0.2.

  • Reaction Monitoring: Monitor consumption of COBE by GC every 2 hours. Reaction typically completes in 8–12 hours.[1]

  • Workup:

    • Allow phases to separate. The product ECHB partitions into the Butyl Acetate layer.[1]

    • Extract the aqueous layer twice with Ethyl Acetate (2 x 200 mL).[1]

    • Combine organic layers, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Distill the crude oil under high vacuum (2–5 mmHg) at 95°C to obtain clear, colorless (S)-ECHB.

Downstream Divergence: Statins vs. Carnitine[1]

The specific enantiomer produced dictates the pharmaceutical application.[1] The diagram below details the divergent pathways.

DownstreamPathwaysECHB_S(S)-ECHB(C6H11ClO3)CyanoCyanation(NaCN substitution)ECHB_S->Cyano Nucleophilic SubstitutionECHB_R(R)-ECHB(C6H11ClO3)QuatQuaternization(Trimethylamine)ECHB_R->Quat Amine AlkylationAtorvastatinAtorvastatin Side Chain(HMG-CoA Reductase Inhibitor)Cyano->Atorvastatin Nucleophilic SubstitutionCarnitineL-Carnitine(Fatty Acid Transport)Quat->Carnitine Amine Alkylation

Figure 2: Divergent synthesis pathways. The (S)-enantiomer leads to Statin side-chains, while the (R)-enantiomer is the precursor for L-Carnitine.[1]

Analytical Validation (Quality Control)[1]

Trust in the synthesis is established only through rigorous validation of the Enantiomeric Excess (ee) .[1]

Protocol: Chiral Gas Chromatography[1]
  • Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB, 25m x 0.25mm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temperature Program:

    • Hold 80°C for 2 min.

    • Ramp 5°C/min to 160°C.

  • Detection: FID @ 250°C.

  • Retention Times (Approximate):

    • (R)-ECHB: 11.7 min[1][3]

    • (S)-ECHB: 12.1 min[1][3]

  • Calculation:

    
    [1]
    
  • Acceptance Criteria: Pharmaceutical grade intermediates typically require

    
    .[1]
    

References

  • Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31. Source: American Chemical Society (ACS), Organic Process Research & Development.[1] URL:[Link][1]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Process for the preparation of L-carnitine. Source: European Patent Office (EP0210672A2).[1] URL:

2-(2-Chloroethoxy)ethyl Acetate: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and functional analysis of 2-(2-Chloroethoxy)ethyl acetate , a critical bifunctional building block in medicinal chemistry.

Executive Summary

2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) serves as a pivotal "masked" linker in drug development. Structurally, it represents a diethylene glycol (PEG-2) backbone terminated by an electrophilic alkyl chloride on one end and a hydrolytically labile acetate ester on the other. This duality allows medicinal chemists to perform orthogonal functionalization: the chloride facilitates alkylation reactions (e.g., attaching to a pharmacophore), while the acetate protects the terminal hydroxyl group until deprotection is required. It is widely utilized in the synthesis of antihistamines (e.g., Cetirizine analogs) and as a spacer in bioconjugation.

Molecular Architecture & Physiochemical Properties

The molecule exhibits a flexible ether backbone characteristic of polyethylene glycols, imparting moderate water solubility and lipophilicity suitable for crossing biological membranes.

Table 1: Physiochemical Specifications
PropertyValueContext for Application
CAS Number 14258-40-3Unique Identifier
Molecular Formula C₆H₁₁ClO₃PEG-2 Backbone derivative
Molecular Weight 166.60 g/mol Low MW, suitable for fragment-based design
Boiling Point 223°C (atm); 105–108°C (0.1 mmHg)High boiling point requires vacuum distillation for purification
Density 1.119 g/cm³Slightly denser than water
LogP ~0.6Amphiphilic; balances solubility and permeability
Refractive Index 1.427Purity check parameter
Structural Elucidation

The structure consists of three distinct domains:

  • Electrophilic Terminus: The C–Cl bond (Bond length ~1.79 Å) is susceptible to S_N2 reactions.

  • Linker Core: The –CH₂CH₂OCH₂CH₂– motif provides conformational flexibility, essential for minimizing steric clash in drug-linker conjugates.

  • Protective Terminus: The Acetate ester serves as a temporary mask for the hydroxyl group, stable under acidic conditions but cleavable under basic conditions.

Synthetic Routes & Process Optimization

The most robust synthesis involves the selective acetylation of 2-(2-chloroethoxy)ethanol. This route avoids the formation of di-ester byproducts common in diethylene glycol starting materials.

Experimental Protocol: Acetylation of 2-(2-Chloroethoxy)ethanol

Objective: Synthesize high-purity 2-(2-chloroethoxy)ethyl acetate.

Reagents:

  • 2-(2-Chloroethoxy)ethanol (1.0 eq)[1]

  • Acetic Anhydride (1.1 eq)

  • Pyridine (0.1 eq, Catalyst) or Boron Trifluoride Etherate (Lewis Acid Catalyst)

  • Solvent: Dichloromethane (DCM) or neat (solvent-free)

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-(2-chloroethoxy)ethanol under nitrogen atmosphere.

  • Addition: Add catalytic pyridine. Cool to 0°C. Dropwise add acetic anhydride to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

  • Quench: Quench excess anhydride with ice-water.

  • Extraction: Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Perform fractional vacuum distillation (bp 105–108°C at 0.1 mmHg) to isolate the pure colorless oil.

Visualization: Synthetic Pathway

SynthesisPath Precursor 2-(2-Chloroethoxy)ethanol (HO-PEG2-Cl) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Catalyst Pyridine / Heat Catalyst->Intermediate Catalysis Product 2-(2-Chloroethoxy)ethyl Acetate (AcO-PEG2-Cl) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Step-wise acetylation mechanism converting the alcohol terminus to an acetate ester.

Spectroscopic Characterization

Validation of the structure is performed using ¹H NMR. The symmetry of the PEG backbone is broken by the distinct terminal groups, resulting in a specific splitting pattern.

Table 2: ¹H NMR Data Interpretation (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
4.22 Triplet (t)2H–CH₂–O–C(=O) Deshielded by ester oxygen; confirms acetylation.
3.76 Triplet (t)2H–O–CH₂ –CH₂–ClAdjacent to chloride; characteristic alkyl chloride shift.
3.68 Multiplet (m)4HCH₂ –O–CH₂Internal ether protons; overlapping signals.
2.08 Singlet (s)3H–C(=O)CH₃ Acetate methyl group; diagnostic singlet.

Mass Spectrometry (EI):

  • m/z 166 (M+): Weak molecular ion.

  • m/z 123 (M - Acetyl): Loss of CH₃CO group.

  • m/z 63 (C₂H₄Cl+): Characteristic chloroethyl fragment.

Reactivity Profile & Applications

The utility of 2-(2-chloroethoxy)ethyl acetate lies in its orthogonal reactivity . It allows for the sequential construction of complex molecules without self-polymerization.

Key Reaction 1: Nucleophilic Substitution (S_N2)

The primary alkyl chloride is a good leaving group, particularly when activated by iodide (Finkelstein conditions). It reacts with amines, thiols, and phenoxides.

  • Application: Synthesis of antihistamines.[2] The chloride is displaced by a piperazine derivative (e.g., in Cetirizine synthesis pathways) to attach the ethoxy-ethyl chain.

Key Reaction 2: Ester Hydrolysis (Deprotection)

After the chloride end has been reacted, the acetate group can be removed using mild base (K₂CO₃/MeOH) to reveal the primary alcohol.

  • Application: This reveals a hydroxyl group for further conjugation (e.g., oxidation to carboxylic acid or activation as an NHS ester).[3]

Visualization: Divergent Reactivity

Reactivity Core 2-(2-Chloroethoxy)ethyl Acetate Substituted Nu-PEG2-Acetate (Protected Linker) Core->Substituted S_N2 Displacement of Cl Alcohol 2-(2-Chloroethoxy)ethanol (Reactive Alcohol) Core->Alcohol Hydrolysis of Ester Nucleophile Nucleophile (Nu-) (e.g., Piperazine, Thiol) Nucleophile->Substituted FinalDrug Nu-PEG2-OH (Functionalized Linker) Substituted->FinalDrug Step 2: Hydrolysis Base Base (OH-) (Deprotection) Base->Alcohol

Figure 2: Orthogonal reaction pathways. The green path represents the primary synthetic utility: alkylation followed by deprotection.

Safety & Handling (EHS)

As an alkylating agent, this compound poses specific toxicological risks.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[4]

  • Genotoxicity: Like many primary alkyl chlorides, it is a potential weak mutagen (alkylating agent).

  • Handling:

    • PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.

    • Ventilation: All operations, especially heating or distillation, must be performed in a certified chemical fume hood.

    • Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., thiosulfate) to neutralize the alkyl chloride before disposal.

References

  • Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide (Analogous Chemistry) . Organic Syntheses, Coll. Vol. 10, p. 484 (2004). Available at: [Link]

  • 2-(2-Chloroethoxy)ethyl acetate - Compound Summary . PubChem. Available at: [Link]

  • Cetirizine Synthesis and Intermediates . DrugBank Online. Available at: [Link]

Sources

Technical Guide: 1-Acetoxy-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

A Heterobifunctional Building Block for Linker Chemistry[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-acetoxy-2-(2-chloroethoxy)ethane (CAS: 14258-40-3), also known as 2-(2-chloroethoxy)ethyl acetate .[1] This molecule serves as a critical heterobifunctional linker in medicinal chemistry, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its value lies in its dual reactivity: an electrophilic alkyl chloride terminus suitable for nucleophilic substitution (


) and an acetate-protected alcohol that allows for orthogonal deprotection strategies.[1]
Part 1: Molecular Identity & Physicochemical Profile[2]

The molecule is a derivative of diethylene glycol, characterized by a lipophilic acetate cap and a reactive chloro-terminus.

Table 1: Physicochemical Datasheet

PropertyValueContext for Application
IUPAC Name 2-(2-chloroethoxy)ethyl acetatePrimary identifier in literature.[1][2]
CAS Number 14258-40-3Essential for sourcing and regulatory checks.[1]
Molecular Formula

MW: 166.60 g/mol .[1][2]
Appearance Clear, colorless liquidPurity indicator; yellowing suggests oxidation.[1]
Boiling Point 223°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density 1.119 g/cm³Denser than water; forms the bottom layer in aqueous extractions.[1]
Solubility DCM, EtOAc, THF, DMSOLimited water solubility; ideal for organic phase reactions.
Flash Point 92°CCombustible; requires standard lab safety protocols.[1]
Part 2: Synthetic Routes & Production[1][4][5]

The synthesis of 1-acetoxy-2-(2-chloroethoxy)ethane is typically achieved via the selective acetylation of 2-(2-chloroethoxy)ethanol .[1] This route is preferred over the chlorination of diethylene glycol monoacetate due to higher selectivity and cleaner impurity profiles.[1]

Mechanistic Pathway

The reaction proceeds via nucleophilic acyl substitution.[1][3] The hydroxyl group of the starting alcohol attacks the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride), facilitated by a base (Triethylamine or Pyridine) to neutralize the acidic byproduct.

SynthesisPathway Start 2-(2-chloroethoxy)ethanol (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Inter Base Catalyst: Et3N/DMAP (Proton Scavenger) Base->Inter Product 1-acetoxy-2-(2-chloroethoxy)ethane (Target) Inter->Product Elimination Byprod Acetate/H+ Inter->Byprod

Figure 1: Synthetic pathway for the acetylation of 2-(2-chloroethoxy)ethanol.

Part 3: Chemical Reactivity & Mechanistic Applications[7]

This molecule is a "masked" PEG-2 linker.[1] Its utility is defined by its ability to undergo orthogonal transformations.[1]

1. Nucleophilic Substitution (

)

The terminal chloride is a moderate leaving group.[1] Direct substitution with weak nucleophiles is slow.[1]

  • Optimization: The Finkelstein reaction is often employed in situ.[1] Adding catalytic Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide, accelerating the attack by nucleophiles like azides (

    
    ) or amines.
    
  • Application: Synthesis of 2-(2-azidoethoxy)ethyl acetate , a precursor for "Click Chemistry" (CuAAC) reactions.[1]

2. Ester Hydrolysis

The acetate group serves as a protecting group for the hydroxyl functionality.[1]

  • Conditions: It is stable under acidic conditions but readily hydrolyzes in basic media (e.g.,

    
     in MeOH).[1]
    
  • Strategy: This allows researchers to install the linker via the chloride end first, then deprotect the alcohol for a second coupling event (e.g., to a drug payload).

Reactivity Center 1-acetoxy-2-(2-chloroethoxy)ethane Sub1 Pathway A: Azidation (Linker Activation) Center->Sub1 NaN3, DMF, 80°C Sub2 Pathway B: Finkelstein (Cl -> I Exchange) Center->Sub2 NaI, Acetone, Reflux Sub3 Pathway C: Hydrolysis (Deprotection) Center->Sub3 K2CO3, MeOH Prod1 Azide Linker (Click Chemistry Ready) Sub1->Prod1 Prod2 Iodo-Intermediate (High Reactivity) Sub2->Prod2 Prod3 2-(2-chloroethoxy)ethanol (Alcohol Exposed) Sub3->Prod3 Prod2->Sub1 Accelerated Route

Figure 2: Divergent reactivity profile showing activation and deprotection pathways.[1]

Part 4: Experimental Protocols
Protocol A: Synthesis of 1-acetoxy-2-(2-chloroethoxy)ethane

Objective: Large-scale acetylation of the chloro-alcohol.[1]

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 2-(2-chloroethoxy)ethanol (20.0 g, 160 mmol) and anhydrous Dichloromethane (DCM) (150 mL).

  • Base Addition: Add Triethylamine (

    
    )  (33.4 mL, 240 mmol) and catalytic DMAP  (4-Dimethylaminopyridine) (100 mg). Cool the mixture to 0°C in an ice bath.
    
  • Reaction: Add Acetic Anhydride (22.6 mL, 240 mmol) dropwise via an addition funnel over 30 minutes to control exotherm.

  • Monitoring: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup:

    • Quench with saturated

      
       (100 mL) to neutralize excess acid.[1]
      
    • Separate layers.[1][4] Wash organic layer with 1M HCl (50 mL) to remove residual amine, then Brine (50 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[4][5]
      
  • Purification: If necessary, purify via vacuum distillation (bp ~110°C @ 10 mmHg) or silica flash chromatography (10-20% EtOAc/Hexane).[1]

  • Yield: Expect 85-95% yield as a colorless oil.[1]

Protocol B: Conversion to Azide Linker (Example Application)

Objective: Synthesizing the "Clickable" precursor.

  • Reaction: Dissolve 1-acetoxy-2-(2-chloroethoxy)ethane (1.0 eq) in dry DMF (0.5 M concentration).

  • Reagents: Add Sodium Azide (

    
    )  (1.5 eq) and Potassium Iodide (KI)  (0.1 eq).
    
  • Conditions: Heat to 80°C for 12-24 hours behind a blast shield.

  • Workup: Dilute with water (5x volume) and extract with Diethyl Ether (

    
    ). Wash organics extensively with water to remove DMF.[1]
    
  • Safety Note: Do not concentrate azide solutions to dryness if high molecular weight organic azides are not formed; however, this specific small molecule azide is relatively stable but should still be handled with care (avoid heat/shock).[1]

Part 5: Safety & Handling
  • Alkylating Potential: As an alkyl chloride, this compound is a weak alkylating agent.[1] It can react with nucleophilic residues in DNA/Proteins.[1] Wear nitrile gloves and work in a fume hood.[1]

  • Inhalation: The acetate functionality increases volatility compared to the parent alcohol.[1] Avoid inhaling vapors.[1][6]

  • Storage: Store under inert gas (

    
     or Ar) at 2-8°C. The ester bond is susceptible to hydrolysis by atmospheric moisture over long periods.[1]
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251808, 2-(2-Chloroethoxy)ethyl acetate.[1] Retrieved from [Link]

  • Gupta, S. S., Raja, K. S., Kaltgrad, E., Strable, E., & Finn, M. G. (2005). Virus-glycopolymer conjugates by copper(I) catalysis of atom transfer radical polymerization and azide-alkyne cycloaddition. Chemical Communications, (34), 4315–4317.[1] (Describes the azidation of the chloro-ethoxy scaffold). Retrieved from [Link]

  • Organic Syntheses (Coll.[1][4] Vol. 2). General procedures for Ethoxyacetate derivatives. (Foundational chemistry for ether/ester linkages).[1] Retrieved from [Link][1]

Sources

Precision Alkylation: The Chloroethoxy Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Synthetic Applications

Executive Summary

The 2-chloroethoxy (


)  moiety serves as a critical bifunctional handle in modern drug discovery. It functions as a "Goldilocks" intermediate—stable enough to survive initial installation yet reactive enough to facilitate downstream diversification. This guide dissects the synthetic utility of chloroethoxy compounds, moving beyond basic textbook definitions to explore their role in constructing morpholines, functionalizing PROTAC linkers, and enabling antibody-drug conjugate (ADC) payloads.

Part 1: Structural Utility & Reactivity Profile

The utility of the chloroethoxy group stems from the distinct electronic environment of the 1,2-disubstituted ethane chain. Unlike its bromo- or iodo-analogs, the chloro-substituent is a latent electrophile .

The Reactivity Hierarchy

In synthetic design, the primary challenge is preventing polymerization or double-alkylation. The chloroethoxy motif exploits the nucleofugality difference between halides.

  • Stability: The

    
     bond (approx. 81 kcal/mol) is significantly stronger than 
    
    
    
    (68 kcal/mol). This allows chemists to install the ethoxy chain using a bromo-precursor without disturbing the chloride.
  • Activation: The chloride becomes a viable leaving group only under specific conditions (high heat, iodide catalysis via Finkelstein, or strong nucleophiles), effectively acting as a "masked" electrophile.

Visualization: The Selective Alkylation Workflow

The following diagram illustrates the logical flow of installing and utilizing the chloroethoxy group, highlighting the critical decision points based on substrate sensitivity.

ReactivityLandscape Start Substrate (Phenol/Amine) Intermed Intermediate: Chloroethoxy Ether Start->Intermed K2CO3, MeCN (SN2 @ Br site) Reagent 1-Bromo-2-chloroethane Reagent->Intermed Reagent PathA Path A: Finkelstein (NaI) Activation Intermed->PathA Slow Reaction? PathB Path B: Strong Nuc (Thiol/Amine) Intermed->PathB Direct Displacement Prod1 Product: Iodo-Linker (High Reactivity) PathA->Prod1 Acetone, Reflux Prod2 Product: Heterocycle (Morpholine/Oxazepine) PathB->Prod2 Intramolecular Cyclization

Figure 1: The selective reactivity landscape of 1-bromo-2-chloroethane allows for sequential functionalization, prioritizing bromine displacement first.

Part 2: Synthetic Strategies

Two primary methodologies dominate the installation of the chloroethoxy group.[1] The choice depends heavily on the scale and the acid-sensitivity of the substrate.

Method A: Direct Alkylation (The Williamson Approach)

This is the preferred method for medicinal chemistry due to its operational simplicity and high selectivity.

  • Reagent: 1-Bromo-2-chloroethane.

  • Mechanism:

    
     displacement of Bromide.
    
  • Key Insight: Using a weak base (

    
    ) prevents the elimination of HCl, which would form the unwanted vinyl ether byproduct [1].
    
Method B: Hydroxyethylation-Chlorination

Used often in industrial settings or when the starting material is 2-chloroethanol.[1]

  • Step 1: Alkylation with ethylene carbonate or ethylene oxide to form the hydroxyethyl ether.

  • Step 2: Chlorination using Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    ).
  • Drawback: The chlorination step generates acidic byproducts (HCl,

    
    ), which may decompose sensitive scaffolds like acetals or tert-butyl esters.
    
Comparative Data: Method Selection
ParameterMethod A: 1-Bromo-2-chloroethaneMethod B: Hydroxyethylation +

Selectivity High (Br reacts >95% over Cl)Moderate (Risk of over-alkylation)
Substrate Tolerance Excellent (Acid-sensitive groups OK)Poor (Acidic conditions)
Atom Economy Lower (Loss of Br)Higher
Primary Hazard Alkylating agent (Genotoxic)Corrosive gas generation
Typical Yield 75-90%60-80% (Two steps)

Part 3: Experimental Protocol (Self-Validating)

Protocol: Selective Synthesis of 2-(2-Chloroethoxy)aryl Ethers via Method A. Objective: Mono-alkylation of a phenol without dimer formation (bis-alkylation).

Reagents & Setup
  • Substrate: Phenol derivative (1.0 equiv).

  • Electrophile: 1-Bromo-2-chloroethane (3.0 equiv). Note: Excess is crucial to statistically favor mono-alkylation.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Acetone (0.2 M concentration).

Workflow
  • Activation: Charge the flask with Phenol,

    
    , and solvent. Stir at room temperature for 15 minutes.
    
    • Why? Deprotonation generates the phenoxide anion, increasing nucleophilicity before the alkyl halide is introduced.

  • Addition: Add 1-bromo-2-chloroethane in a single portion.

  • Reflux: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Causality: Bromine displacement is kinetically favored. Lower temperatures may result in incomplete conversion, while excessive heat (

      
      ) risks displacing the chloride.
      
  • Validation (In-Process Control):

    • TLC: The product will be less polar (higher

      
      ) than the starting phenol.
      
    • NMR Check: Look for two distinct triplets. The

      
       protons appear at 
      
      
      
      ppm, while the
      
      
      protons appear upfield at
      
      
      ppm (
      
      
      Hz). If you see a symmetrical multiplet, you have likely formed the dimer (bis-phenoxy ethane).

Part 4: Applications in Drug Discovery[2]

Heterocycle Synthesis: The Morpholine Route

Chloroethoxy amines are direct precursors to morpholines, a "privileged scaffold" in medicinal chemistry that improves solubility and metabolic stability.

Mechanism: An intramolecular


 reaction occurs when a primary amine with a chloroethoxy side chain is treated with base. This is often more efficient than the traditional diethanolamine cyclization which requires harsh acid dehydration [2].
Linker Chemistry (PROTACs & ADCs)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition define the ternary complex stability.

  • Utility: The chloroethoxy group allows for "Click Chemistry" readiness. Displacing the chloride with Sodium Azide (

    
    ) yields an azido-linker ready for CuAAC click conjugation [3].
    
Visualization: Morpholine Cyclization Pathway

MorpholineSynthesis Start N-Substituted Ethanolamine Step1 O-Alkylation (1-Bromo-2-chloroethane) Start->Step1 Phase Transfer Catalysis Intermed Intermediate: Linear Chloro-Ether Step1->Intermed Step2 Cyclization (Base: NaH or tBuOK) Intermed->Step2 Intramolecular SN2 Final Target: N-Substituted Morpholine Step2->Final Ring Closure

Figure 2: Stepwise construction of the morpholine ring using chloroethoxy precursors. The intramolecular cyclization is favored entropically.

Part 5: Safety & Stability

Warning: Chloroethoxy compounds, particularly Bis(2-chloroethyl) ether , are potent alkylating agents and suspected carcinogens [4].

  • Genotoxicity: The mechanism that makes these compounds useful (alkylating DNA bases) also renders them mutagenic. All handling must occur in a certified fume hood.

  • Skin Absorption: These ethers penetrate skin rapidly. Double-gloving with nitrile or using laminate gloves (Silver Shield) is recommended.

  • Quenching: Unreacted alkyl halides should be quenched with an amine solution or thiols before disposal to destroy the electrophilic site.

References

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines. Retrieved from [Link]

Sources

Fundamental Reactivity of Chloroethoxy Ethers: Mechanistic Insights & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the reactivity, synthesis, and application of chloroethoxy ethers, designed for researchers in medicinal chemistry and chemical biology.

Executive Summary Chloroethoxy ethers, characterized by the 2-chloroethyl ether moiety (


), occupy a unique niche in organic reactivity. Unlike their sulfur analogs (sulfur mustards), which exhibit aggressive vesicant properties due to rapid episulfonium formation, chloroethoxy ethers display a "tempered" reactivity. This guide dissects the electronic underpinnings of this behavior, specifically the role of oxygen-mediated anchimeric assistance (Neighboring Group Participation), and translates these principles into robust protocols for linker design, protecting group chemistry (MEM ethers), and heterocyclic synthesis.

Structural Fundamentals & Electronic Theory

The defining feature of chloroethoxy ethers is the presence of an ether oxygen located


 to the alkyl chloride. This structural arrangement allows for Neighboring Group Participation (NGP) , a phenomenon that dictates both the kinetics and stereochemistry of nucleophilic substitution.
The Oxygen vs. Sulfur Paradigm

While structurally homologous to sulfur mustards (bis(2-chloroethyl)sulfide), chloroethoxy ethers are significantly less reactive.

  • Electronegativity: Oxygen (3.44) is more electronegative than Sulfur (2.58). It holds its lone pair electrons more tightly, making the initial intramolecular attack on the

    
    -carbon slower.
    
  • Nucleophilicity: The ether oxygen is a poorer nucleophile than the thioether sulfur. Consequently, the formation of the cyclic oxonium ion intermediate is the rate-limiting step, whereas in mustards, the episulfonium ion forms almost instantaneously.

The Mechanism of Anchimeric Assistance

Despite the lower reactivity, NGP is the dominant pathway for substitution, leading to retention of configuration via a double-inversion mechanism.

  • Step 1 (

    
    ):  The ether oxygen lone pair attacks the C-Cl bond backside, displacing chloride and forming a cyclic 3-membered oxonium ion.
    
  • Step 2 (

    
    ):  An external nucleophile attacks the ring carbons, opening the oxonium ring to yield the substituted product.
    

NGP_Mechanism Start 2-Chloroethyl Ether (R-O-CH2-CH2-Cl) TS1 Transition State 1 (Cl leaving, O attacking) Start->TS1 Intramolecular Attack (k1) Intermediate Cyclic Oxonium Ion (Reactive Intermediate) TS1->Intermediate - Cl⁻ Product Substituted Ether (R-O-CH2-CH2-Nu) Intermediate->Product + Nu⁻ (k2) Ring Opening

Figure 1: Mechanism of Oxygen-mediated Anchimeric Assistance (NGP) leading to nucleophilic substitution.

Core Reactivity Modes

Nucleophilic Substitution ( vs NGP)

In the absence of strong anchimeric assistance, primary alkyl chlorides typically undergo


 reactions. However, kinetic studies confirm that hydrolysis and substitution rates for 2-chloroethyl ethers are enhanced relative to simple alkyl chlorides (e.g., 1-chlorobutane), confirming the involvement of the oxonium intermediate.
  • Key Insight: The rate enhancement is modest (

    
     fold) compared to sulfur (
    
    
    
    fold), making these compounds stable enough for storage but reactive enough for targeted synthesis.
Elimination Pathways (E2)

Under strongly basic conditions (e.g.,


), the 

-protons adjacent to the ether oxygen become susceptible to abstraction.
  • Competition: High temperatures and bulky bases favor E2 elimination to form vinyl ethers , a side reaction that must be suppressed during nucleophilic substitution by maintaining lower temperatures (

    
    C) and using non-basic nucleophiles.
    

Synthetic Applications & Protocols

The MEM Protecting Group

The 2-Methoxyethoxymethyl (MEM) ether is a classic application of chloroethoxy reactivity. It protects alcohols by forming a stable acetal that is resistant to strong bases and oxidizers but cleavable by specific Lewis acids.[1]

Protocol: Protection of Primary Alcohols with MEM-Cl This protocol utilizes MEM-Cl (2-methoxyethoxymethyl chloride), a reagent derived from the chlorination of 2-methoxyethanol.

ParameterSpecification
Reagent MEM-Chloride (1.5 equiv)
Base DIPEA (Diisopropylethylamine) (2.0 equiv)
Solvent Dichloromethane (DCM), Anhydrous
Temperature 0°C to Room Temperature (RT)
Time 2 - 4 Hours

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate alcohol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (2.0 mmol) via syringe. Cool the mixture to 0°C.

  • Alkylation: Dropwise add MEM-Cl (1.5 mmol). The reaction is exothermic; maintain temperature control.

  • Monitoring: Allow to warm to RT. Monitor via TLC (silica, EtOAc/Hexane).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    , and concentrate.[2]
MEM Deprotection: The Chelation Control

Deprotection exploits the chelating ability of the ether oxygen chain. Lewis acids coordinate to the oxygens, activating the acetal carbon for hydrolysis.

Protocol: Selective Cleavage with


 
  • Reagent: Cerium(III) Chloride Heptahydrate (

    
    )
    
  • Solvent: Acetonitrile (reflux)

  • Mechanism: The Cerium ion coordinates to both ether oxygens in the MEM chain, significantly lowering the activation energy for hydrolysis compared to simple acetals (like MOM).

Medicinal Chemistry: Linkers & Toxicity[3][4]

Chloroethoxy Linkers in Drug Delivery

In Antibody-Drug Conjugates (ADCs) and PROTACs, chloroethoxy-derived linkers (often PEG-like oligomers) are critical for:

  • Solubility: The ether oxygens disrupt hydrophobic aggregation of the payload.

  • Stability: Unlike ester linkers, the ether bond is stable in human plasma, preventing premature drug release.

Toxicology & Safety (The "Mustard" Effect)

Researchers must handle these compounds with extreme caution.

  • Toxicity Class: Bis(2-chloroethyl) ether is a Group B2 Probable Human Carcinogen .[3]

  • Mechanism of Action: Similar to mustard gas, it can alkylate DNA (specifically N7 of guanine). However, the lower stability of the oxonium ion means it requires higher concentrations or longer exposures to cause comparable damage to sulfur mustards.

  • Metabolism: In vivo, these ethers are cleaved by P450 enzymes to yield thiodiglycolic acid (a biomarker) and chloroacetaldehyde, which is neurotoxic.

Safety_Workflow Hazard Bis(2-chloroethyl) ether (Alkylating Agent) Exposure Inhalation / Dermal Absorption Hazard->Exposure Metabolism Metabolic Cleavage (P450 Enzymes) Exposure->Metabolism DNA DNA Alkylation (Carcinogenesis) Exposure->DNA Direct Alkylation Toxin Chloroacetaldehyde (Neurotoxin) Metabolism->Toxin

Figure 2: Toxicological pathway of chloroethyl ethers, highlighting metabolic activation and direct DNA damage.

References

  • Dalal Institute. The Neighbouring Group Mechanisms.[4][5] Retrieved from

  • BenchChem. 2-Methoxyethoxymethyl (MEM) Ether as a Protecting Group for Alcohols: Application Notes. Retrieved from

  • National Institutes of Health (NIH). Bis(2-chloroethyl)ether - Re-evaluation of Some Organic Chemicals. Retrieved from

  • U.S. EPA. Dichloroethyl ether (Bis(2-chloroethyl)ether) Hazard Summary. Retrieved from

  • Organic Chemistry Portal. Cleavage of MEM Ethers by Cerium(III) Chloride. Retrieved from

  • ChemicalBook. 2-Methoxyethoxymethyl chloride Properties and Purification. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 2-(2-Chloroethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-(2-Chloroethoxy)ethyl acetate CAS: 14258-40-3 Synonyms: 2-(2-Chloroethoxy)ethanol acetate; Diethylene glycol monochlorohydrin acetate.

Abstract & Strategic Overview

This guide details the protocol for the acetylation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)ethyl acetate . This transformation is a fundamental protection/activation step in the synthesis of heterobifunctional linkers, crown ethers, and pharmaceutical intermediates (e.g., quetiapine precursors).

Critical Distinction: Researchers must distinguish the target molecule from Ethyl 2-(2-chloroethoxy)acetate (CAS 17229-14-0). The target here is the acetate ester of the alcohol , not the ethyl ester of the carboxylic acid.

Reaction Strategy

The conversion utilizes a Nucleophilic Acyl Substitution mechanism. While acetyl chloride (


) can be used, this protocol prioritizes Acetic Anhydride (

)
with Pyridine and catalytic DMAP .
  • Why this method?

    • Selectivity:

      
       is milder than 
      
      
      
      , reducing the risk of attacking the ether linkage or displacing the alkyl chloride.
    • Thermodynamics: Pyridine acts as both a solvent and a proton scavenger, driving the equilibrium forward.

    • Purification: The byproduct (acetic acid/pyridinium acetate) is water-soluble, simplifying workup. The high boiling point of the product (~223°C) mandates vacuum distillation for final purification.

Chemical Properties & Safety Data

Physical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 166.60 g/mol
Boiling Point 223–228 °C (atm)Decomposition Risk: Distill under vacuum.
Density 1.119 g/mLDenser than water.
Solubility Soluble in DCM, EtOAc, AlcoholSlightly soluble in water.
Appearance Colorless to pale yellow liquid
Safety Advisory (E-E-A-T)
  • Alkylating Potential: The 2-chloroethyl ether moiety resembles half-mustard structures. While less toxic than sulfur mustards, it is a potential alkylating agent. Double-gloving (Nitrile/Laminate) and fume hood use are mandatory.

  • Flash Point: ~92°C. Combustible.

Experimental Protocol

Method A: The "Gold Standard" Lab Scale (Ac2O/Pyridine)

Recommended for highest purity on scales of 1g – 50g.

Reagents & Materials
  • Starting Material: 2-(2-chloroethoxy)ethanol (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Base/Solvent: Anhydrous Pyridine (3.0 equiv or used as solvent)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv - optional but accelerates reaction)

  • Solvent (Optional): Dichloromethane (DCM) (if not using neat pyridine)

Step-by-Step Workflow
  • Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

    • Purge with Nitrogen (

      
      ) or Argon.[2]
      
    • Add 2-(2-chloroethoxy)ethanol (e.g., 20.0 g, 160 mmol) and DCM (100 mL).

    • Add Pyridine (38 mL, ~3.0 equiv) and DMAP (1.0 g).

    • Cool the mixture to 0°C using an ice bath.

  • Addition:

    • Charge the addition funnel with Acetic Anhydride (24 mL, ~1.5 equiv).

    • Add dropwise over 20–30 minutes. Note: The reaction is exothermic; maintain internal temp < 10°C.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 3–4 hours .

    • Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane). Stain with

      
      . The starting alcohol (lower 
      
      
      
      ) should disappear.
  • Quench & Workup:

    • Cool back to 0°C. Add Methanol (5 mL) to quench excess anhydride (stirs for 10 min).

    • Dilute with DCM (if necessary) and wash sequentially with:

      • 1M HCl (2 x 100 mL) – Critical Step: Removes pyridine as the water-soluble hydrochloride salt. Check that the aqueous layer is acidic (pH < 2).

      • Sat.

        
          (1 x 100 mL) – Neutralizes residual acid.
        
      • Brine (1 x 100 mL).

    • Dry organic layer over Anhydrous

      
      .[3] Filter and concentrate under reduced pressure (Rotovap).
      
  • Purification:

    • The crude oil is usually >90% pure.

    • Final Step: High-vacuum distillation is required for pharmaceutical grade.

    • Target: Collect fraction boiling at ~105–110°C @ 1–2 mmHg (estimated based on atm BP).

Process Visualization

Reaction Workflow Diagram

This diagram outlines the logical flow from setup to isolation, highlighting critical decision points.

ReactionProtocol Start Start: 2-(2-chloroethoxy)ethanol Reagents Add Pyridine/DCM + DMAP Cool to 0°C Start->Reagents Addition Dropwise Addition: Acetic Anhydride Reagents->Addition Reaction Stir at RT (3-4 hrs) Addition->Reaction Check TLC Check (SM Consumed?) Reaction->Check Check->Reaction No (Add more Ac2O) Quench Quench: MeOH Wash: 1M HCl (Remove Pyridine) Check->Quench Yes Workup Wash: NaHCO3 / Brine Dry & Concentrate Quench->Workup Distill Vacuum Distillation (Target: ~110°C @ 2mmHg) Workup->Distill

Caption: Step-by-step workflow for the acetylation of 2-(2-chloroethoxy)ethanol.

Troubleshooting & Critical Parameters

Pyridine Removal (The "Fishy" Smell)

The most common failure mode is residual pyridine.

  • Symptom: Product smells like fish/amine; NMR shows peaks at 7.2–8.6 ppm.

  • Fix: The HCl wash must be thorough. If an emulsion forms, use a small amount of brine to break it. Alternatively, co-evaporate with Toluene (

    
    ) on the rotovap to azeotrope off residual pyridine.
    
Thermal Decomposition
  • Risk: Distilling at atmospheric pressure (~228°C) may cause discoloration or elimination of HCl (forming vinyl ethers).

  • Fix: Always use high vacuum (< 5 mmHg). If the pot residue turns black, lower the bath temperature.

Stoichiometry
  • The alcohol is primary and unhindered. If conversion stalls, it is likely due to wet solvent (consuming anhydride). Ensure DCM and Pyridine are dry (molecular sieves).

Analytical Validation

Expected


 NMR (400 MHz, 

or

):
Shift (

ppm)
MultiplicityIntegrationAssignment
4.23 Triplet (

Hz)
2H

(Deshielded by ester)
3.75 Triplet2H

3.6 – 3.7 Multiplet4HEther backbone (

)
2.08 Singlet3HAcetate Methyl (

)

Interpretation: The diagnostic shift is the movement of the methylene protons adjacent to the hydroxyl (originally ~3.6 ppm) downfield to ~4.2 ppm upon esterification.

References

  • Standard Acetylation Protocol: Glycoscience Protocols (GlycoPODv2). "O-Acetylation using acetic anhydride in pyridine." National Institutes of Health (NIH). Link

  • Specific Synthesis & Yields: ChemicalBook. "2-(2-Chloro ethoxy) Ethyl acetate Properties and Synthesis." (Citing J. Med. Chem protocols). Link

  • Physical Properties: Mallak Specialties. "Technical Data Sheet: Ethyl 2-(2-Chloroethoxy)acetate." (Note: Used for BP/Density data extrapolation). Link

  • Safety Data: PubChem. "Compound Summary: 2-(2-Chloroethoxy)ethyl acetate." National Library of Medicine. Link

Sources

Application Note: Precision Synthesis of 2-(2-Chloroethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of 2-(2-Chloroethoxy)ethyl acetate .

Unlike generic protocols, this guide focuses on the acetylation of 2-(2-chloroethoxy)ethanol using acetic anhydride. This route is preferred for its atom economy, ease of purification, and avoidance of the hazardous HCl byproducts associated with acetyl chloride.

Introduction & Chemical Strategy

2-(2-Chloroethoxy)ethyl acetate is a bifunctional building block. It contains a reactive alkyl chloride (electrophile) and an acetate-protected alcohol. It is frequently employed in medicinal chemistry to introduce the 2-(2-chloroethoxy)ethyl moiety—a hydrophilic "spacer" often used to improve the solubility or pharmacokinetic profile of drug candidates (e.g., similar to PEG linkers but discrete).

The Synthetic Challenge

The precursor, 2-(2-chloroethoxy)ethanol (Diethylene glycol monochlorohydrin), possesses a primary hydroxyl group.[1] The objective is to selectively acetylate this hydroxyl group without affecting the alkyl chloride or causing polymerization.

Strategic Choice: Acetic Anhydride vs. Acetyl Chloride
  • Acetic Anhydride (

    
    ):  Preferred for this protocol. It is less moisture-sensitive than acetyl chloride, produces non-corrosive acetic acid as a byproduct (easily removed), and allows for a gentler reaction profile.
    
  • Catalytic System: We utilize a Pyridine/DMAP system. Pyridine acts as both a solvent and a proton scavenger, while 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, accelerating the reaction rate by orders of magnitude.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. DMAP attacks the acetic anhydride to form a highly electrophilic N-acylpyridinium ion. The alcohol then attacks this intermediate, expelling the acetate and regenerating the catalyst.

ReactionMechanism Ac2O Acetic Anhydride Inter N-Acetylpyridinium Intermediate Ac2O->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter Tetra Tetrahedral Intermediate Inter->Tetra + Alcohol Alcohol 2-(2-Chloroethoxy)ethanol Alcohol->Tetra Tetra->DMAP Regeneration Product 2-(2-Chloroethoxy)ethyl acetate Tetra->Product Elimination Byprod Acetate/Acetic Acid Tetra->Byprod

Figure 1: DMAP-catalyzed acetylation mechanism. The formation of the active N-acetylpyridinium species drives the rapid esterification.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3][4][5]Density (g/mL)Role
2-(2-Chloroethoxy)ethanol 124.571.01.18Substrate
Acetic Anhydride 102.091.21.08Acylating Agent
Pyridine 79.102.00.98Base/Solvent
DMAP 122.170.05N/A (Solid)Catalyst
Dichloromethane (DCM) 84.93Solvent1.33Solvent
Step-by-Step Procedure

Step 1: Setup

  • Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Equip the flask with a rubber septum and a nitrogen inlet needle to maintain an inert atmosphere.

  • Add 2-(2-Chloroethoxy)ethanol (12.5 g, 100 mmol) and DCM (50 mL) .

  • Add Pyridine (16.2 mL, 200 mmol) and DMAP (0.61 g, 5 mmol) . Stir until DMAP dissolves.

Step 2: Reaction

  • Cool the mixture to 0°C using an ice-water bath. Rationale: Controlling the exotherm ensures selectivity and prevents color formation.

  • Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise via syringe over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C) .

  • Stir for 3–4 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting alcohol (

      
      ) should disappear, and the ester (
      
      
      
      ) should appear. Staining with KMnO4 or Iodine is required as the chromophore is weak.

Step 3: Workup

  • Quench the reaction by adding 10 mL of water and stirring vigorously for 15 minutes. Rationale: Hydrolyzes excess acetic anhydride.

  • Transfer the mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .

    • Critical Step: This removes the pyridine and DMAP as water-soluble salts. Check that the aqueous layer pH is acidic (< 2).

  • Base Wash: Wash the organic layer with Saturated NaHCO3 (2 x 50 mL) to neutralize residual acetic acid.

  • Brine Wash: Wash with Saturated NaCl (1 x 50 mL) to dry the organic layer.

  • Dry the organic phase over Anhydrous

    
      or 
    
    
    
    for 20 minutes.
  • Filter and concentrate under reduced pressure (Rotary Evaporator) at 40°C.

Step 4: Purification

  • The crude oil is typically >95% pure. For pharmaceutical grade (>99%), perform vacuum distillation .

  • Boiling Point: Collect the fraction boiling at ~110–115°C at 10 mmHg (Literature atmospheric BP is ~223°C).

  • Appearance: Clear, colorless liquid.[2]

Characterization Data

Confirm the structure using Proton NMR. The shift of the methylene protons adjacent to the oxygen is diagnostic of ester formation.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
-O-C(=O)-CH3 2.08 Singlet3HAcetate Methyl
Cl-CH2- 3.62Triplet2HChloromethyl
Cl-CH2-CH2-O- 3.75Triplet2HEther Methylene
-O-CH2-CH2-O- 3.68Multiplet2HEther Methylene
-CH2-O-C(=O)- 4.22 Triplet2HDeshielded Ester Methylene

Interpretation: The key indicator of success is the downfield shift of the methylene group adjacent to the alcohol. In the starting material, this triplet appears around


 3.6–3.7 ppm. In the product, the esterification shifts this signal to 

4.22 ppm
.

Process Workflow

Workflow Start Start: 2-(2-Chloroethoxy)ethanol Mix Mix with DCM, Pyridine, DMAP Start->Mix Cool Cool to 0°C Mix->Cool Add Add Acetic Anhydride (Dropwise) Cool->Add React Stir RT, 3-4 Hours Add->React Quench Quench with Water React->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Distill Vacuum Distillation (110°C @ 10mmHg) Dry->Distill Final Pure 2-(2-Chloroethoxy)ethyl acetate Distill->Final

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling

  • Acetic Anhydride: Corrosive and lachrymator. Causes severe burns. Reacts violently with water. Handle in a fume hood.

  • 2-(2-Chloroethoxy)ethanol: Toxic if swallowed or absorbed through skin. Alkylating agent; treat as a potential mutagen.

  • Pyridine: Noxious odor, flammable, and toxic. Use double-gloving and work in a well-ventilated hood.

Troubleshooting

  • Low Yield: Ensure the reagents are dry. Water in the solvent will consume the acetic anhydride.

  • Color Issues: If the product is yellow/brown, it indicates pyridine oxidation or polymerization. Ensure the distillation is performed under a good vacuum to minimize heat exposure.

  • Incomplete Reaction: If starting material remains after 4 hours, add an additional 0.1 equiv of Acetic Anhydride and check if the DMAP is still active (add 10 mg more).

References

  • ChemicalBook. (2025).[4] 2-(2-Chloroethoxy)ethyl acetate - Product Properties and NMR Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 251808, 2-(2-Chloroethoxy)ethyl acetate. Retrieved from

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.
  • BLD Pharm. (2025).[6] Safety Data Sheet: Ethyl 2-(2-chloroethoxy)acetate and related esters. Retrieved from

Sources

2-(2-Chloroethoxy)ethyl acetate reaction mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Chloroethoxy)ethyl Acetate as a Bifunctional PEGylation Linker

Executive Summary

This guide details the mechanistic principles and experimental protocols for utilizing 2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) in medicinal chemistry. As a protected derivative of diethylene glycol monochlorohydrin, this molecule serves as a critical "short-chain" PEG linker (PEG2). Its dual functionality—an electrophilic alkyl chloride and a hydrolytically stable acetate ester—allows for the precise, mono-selective attachment of diethylene glycol units to nucleophilic drug scaffolds (phenols, amines, or thiols).

Key Applications:

  • PROTAC Linker Synthesis: Creating defined-length spacers between E3 ligase ligands and target protein warheads.

  • Solubility Enhancement: Introducing polar ether oxygen atoms to lipophilic APIs to improve pharmacokinetic profiles.

  • Precursor Synthesis: Generation of benzo-crown ethers via subsequent cyclization.

Chemical Identity & Safety Profile

Before initiating workflows, operators must acknowledge the specific hazards associated with alkylating agents.

PropertyData
IUPAC Name 2-(2-Chloroethoxy)ethyl acetate
CAS Number 14258-40-3
Formula

Molecular Weight 166.60 g/mol
Boiling Point 228°C (approx.)[1][2]
Solubility Soluble in MeCN, DMF, DCM, Ethyl Acetate; Slightly soluble in water.

Critical Safety Warning (H341): This compound is an alkylating agent. It carries a GHS classification of H341 (Suspected of causing genetic defects) .[2]

  • Engineering Controls: All weighing and transfers must occur within a certified fume hood.

  • PPE: Double nitrile gloves and safety goggles are mandatory.

  • Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavenger solutions (e.g., thiosulfate) to quench the alkyl chloride.

Mechanistic Insight: The "Anchored" Substitution

The utility of 2-(2-Chloroethoxy)ethyl acetate relies on a Nucleophilic Substitution (


) at the terminal carbon. Unlike simple alkyl chlorides, the reaction rate and solubility of this molecule are influenced by the ether oxygen atoms.
Reaction Pathway

The reaction proceeds via a concerted


 mechanism. However, the presence of the ether oxygen at the 

-position relative to the chloride can provide anchimeric assistance (neighboring group participation), stabilizing the transition state and potentially retaining configuration if the carbon were chiral (though it is achiral here).

The acetate group serves two roles:

  • Protection: It prevents polymerization (self-alkylation) that would occur if the terminal hydroxyl were free.

  • Lipophilicity: It increases solubility in organic solvents (DCM, EtOAc) compared to the free alcohol, facilitating workup.

Mechanistic Diagram

ReactionMechanism Substrate Nucleophile (Phenol/Amine) TS Transition State [Nu---C---Cl]‡ Substrate->TS Attack (SN2) Reagent 2-(2-Chloroethoxy) ethyl acetate Reagent->TS Cl Leaving Group Product Alkylated Intermediate (Protected) TS->Product - Cl- Hydrolysis Hydrolysis (LiOH/MeOH) Product->Hydrolysis Deprotection Final Final Linker (Free Alcohol) Hydrolysis->Final Yields -OH

Figure 1: Mechanistic pathway showing the SN2 alkylation followed by optional acetate hydrolysis.

Validated Protocol: Phenolic O-Alkylation

This protocol describes the attachment of the linker to a phenolic substrate (e.g., 4-nitrophenol or a tyrosine residue derivative). This is the industry-standard method for creating "Linker-Drug" conjugates.

Reagents & Equipment
  • Substrate: Phenol derivative (1.0 equiv)

  • Linker: 2-(2-Chloroethoxy)ethyl acetate (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Crucial for Finkelstein exchange.

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Activation (Finkelstein In-Situ):

    • To a reaction flask equipped with a magnetic stir bar and reflux condenser, add 2-(2-Chloroethoxy)ethyl acetate (1.5 equiv) and Potassium Iodide (0.1 equiv) in dry MeCN.

    • Stir at RT for 15 minutes. Note: The solution may yellow slightly due to transient iodine species; this indicates active halogen exchange (

      
      ), creating a better leaving group.
      
  • Nucleophile Addition:

    • Add the Phenol Substrate (1.0 equiv) and

      
        (2.0 equiv).
      
    • Expert Tip: If the phenol is oxidation-sensitive, purge the solvent with nitrogen for 10 minutes prior to addition.

  • Reaction:

    • Heat the mixture to 80°C (reflux for MeCN) or 90°C (for DMF).

    • Monitor via TLC or LC-MS.

    • Timecourse: Reaction typically reaches completion in 4–12 hours. The acetate group is generally stable under these anhydrous basic conditions.

  • Workup (Extraction):

    • Cool to room temperature.[3]

    • Filter off the solid inorganic salts (

      
      , KCl, KI). Rinse the pad with Ethyl Acetate.
      
    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve the residue in Ethyl Acetate and wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification:

    • The product is usually an oil. Purify via Silica Gel Chromatography (Hexanes:Ethyl Acetate gradient).

    • QC Check: Verify the presence of the acetate carbonyl peak in IR (

      
      ) and the ester methyl singlet in 
      
      
      
      -NMR (
      
      
      ).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Step1 1. Finkelstein Activation (Linker + KI in MeCN) Start->Step1 Step2 2. Addition (Add Phenol + K2CO3) Step1->Step2 Step3 3. Reflux (80°C) 4-12 Hours Step2->Step3 Decision LC-MS Check: Conversion > 95%? Step3->Decision Decision->Step3 No (Continue Heating) Step4 4. Filtration & Workup (Remove Salts) Decision->Step4 Yes Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Operational workflow for the synthesis of PEGylated intermediates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete substitution due to poor leaving group.Ensure KI (0.1 - 0.2 eq) is added. Switch solvent to DMF to increase reaction temperature to 100°C.
Acetate Hydrolysis Presence of water in the reaction.Use anhydrous solvents and dry

in an oven before use. Avoid hydroxide bases (NaOH/KOH).
Polymerization Impure reagent containing free alcohol.Check the purity of the starting acetate. If -OH is present, it will compete as a nucleophile.
Emulsions during Workup PEG chains acting as surfactants.Saturate the aqueous layer with NaCl (solid) during extraction. Do not shake vigorously; use gentle inversion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964894, Ethyl 2-(2-chloroethoxy)acetate. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Substance Information: Ethyl 2-(2-chloroethoxy)acetate.[2] Retrieved from [Link][2]

  • Chemistry LibreTexts. Nucleophilic Substitution Reactions: The Finkelstein Reaction and Neighboring Group Participation. Retrieved from [Link]

Sources

Trace Analysis of Chloroethoxy Genotoxic Impurities by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Executive Summary: The Chloroethoxy Challenge

Chloroethoxy compounds, particularly 2-chloroethanol (2-CE) and its ester derivatives (e.g., 2-chloroethyl acetate), represent a critical class of Genotoxic Impurities (GTIs) . Under ICH M7 guidelines , these alkylating agents are classified as potentially mutagenic carcinogens. They often originate from the use of 2-chloroethanol as a reagent or solvent, or as reaction byproducts of ethylene oxide (EtO) with chloride ions in acidic media.

The analytical challenge is threefold:

  • Trace Detection: Regulatory limits often require detection at low ppm or ppb levels (Threshold of Toxicological Concern, TTC).

  • Volatility & Polarity: Small chloroethoxy molecules are volatile and polar, leading to poor retention on standard non-polar columns and potential loss during sample preparation.

  • Matrix Interference: Pharmaceutical matrices (APIs) are often non-volatile and can contaminate GC inlets if not managed correctly.

This guide provides a validated, self-checking protocol using Headspace GC-MS (HS-GC-MS) for volatile targets (2-CE) and Direct Injection (DI-GC-MS) for higher-boiling chloroethyl esters.

Analytical Strategy & Decision Framework

The physical properties of the specific chloroethoxy target dictate the injection technique. The following decision matrix ensures the correct instrumental setup is selected to maximize sensitivity and minimize instrument downtime.

MethodSelection Start Target Chloroethoxy Compound BoilingPoint Assess Boiling Point & Volatility Start->BoilingPoint Volatile High Volatility (e.g., 2-Chloroethanol, BP ~129°C) BoilingPoint->Volatile BP < 150°C Semivolatile Low Volatility / High Boiler (e.g., Chloroethyl Esters, BP >180°C) BoilingPoint->Semivolatile BP > 150°C HS_Path Method A: Headspace GC-MS (Cleanest, minimal matrix effect) Volatile->HS_Path DI_Path Method B: Direct Injection GC-MS (Required for heavy esters) Semivolatile->DI_Path Solvent Solvent Selection: DMSO or DMAc (High BP) HS_Path->Solvent Extraction Extraction: L/L Extraction (DCM or MTBE) DI_Path->Extraction MS_SIM Detection: MS-SIM Mode (Mandatory for ppm sensitivity) Solvent->MS_SIM Extraction->MS_SIM

Figure 1: Decision tree for selecting the injection mode based on analyte volatility.

Protocol A: Headspace GC-MS for 2-Chloroethanol (Primary)

This is the gold standard for analyzing residual 2-chloroethanol (2-CE) in drug substances. Headspace injection prevents non-volatile API from entering the GC liner, significantly reducing maintenance.

Reagents & Standards[1]
  • Reference Standard: 2-Chloroethanol (≥ 99.5% purity).

  • Internal Standard (IS): 2-Chloroethanol-d4 (deuterated) is preferred to correct for matrix effects. Alternatively, Benzyl Alcohol can be used if isotopic standards are unavailable.

  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). Note: Must be GC-headspace grade (low background).

Instrumentation Setup[2][3]
  • GC System: Agilent 7890/8890 or equivalent.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977) with Electron Impact (EI) source.

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane) or VF-624ms .

    • Dimensions: 30 m × 0.25 mm ID × 1.4 µm film thickness.

    • Rationale: The thick film (1.4 µm) is critical to retain and separate volatile polar compounds like 2-CE from the solvent peak.

Instrument Parameters[1][2][3][4]
ParameterSettingRationale
Inlet Split Mode (5:1 to 10:1)Prevents column overload from the solvent (DMSO).
Inlet Temp 220 °CSufficient to prevent condensation but minimize thermal degradation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for MS stability.
Oven Program 40°C (hold 3 min) → 10°C/min → 220°C (hold 3 min)Low initial temp focuses the peak; ramp clears the solvent.
Transfer Line 240 °CPrevents cold spots between GC and MS.
HS Oven Temp 100 °CHigh enough to volatilize 2-CE, but below DMSO boiling point.
HS Equilibration 20 - 30 minutesEnsures thermodynamic equilibrium between liquid/gas phase.
Mass Spectrometry (SIM Mode)

To achieve low ppm detection limits, Selected Ion Monitoring (SIM) is required. Full Scan is only used for initial identification.

Target Ions for 2-Chloroethanol (MW 80.5):

  • Quantifier Ion (Target): m/z49 (CH₂Cl⁺) - Most abundant/stable.

  • Qualifier Ion 1: m/z31 (CH₂OH⁺) - Confirming structure.

  • Qualifier Ion 2: m/z80 (Molecular Ion) - Often weak but specific.

  • Dwell Time: 100 ms per ion.

Protocol B: Direct Injection for Chloroethyl Esters (Secondary)

For larger chloroethoxy compounds (e.g., 2-chloroethyl stearate) that do not partition well into headspace, direct liquid injection is necessary.

Sample Preparation[1][2][3][5][6]
  • Weigh: 100 mg of API into a centrifuge tube.

  • Dissolve/Extract: Add 2.0 mL of extraction solvent (Methylene Chloride or Ethyl Acetate).

  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 5000 rpm to settle any insoluble API.

  • Filter: Filter supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

Instrument Modifications (vs. Protocol A)
  • Inlet: Splitless mode (purge on at 0.75 min) to maximize sensitivity.

  • Liner: Deactivated single taper with wool (traps non-volatiles).

  • Oven: Start higher (e.g., 60°C) and ramp to 280°C to elute high-boiling esters.

Validation & Quality Control (Self-Validating System)

A robust analytical method must include "system suitability" checks to prove it is working correctly before running samples.

System Suitability Criteria (SST)

Run a standard solution at the Limit of Quantitation (LOQ) level before every batch.

ParameterAcceptance Criteria
Signal-to-Noise (S/N) > 10:1 at the LOQ concentration.
Precision (RSD) < 10% for 6 replicate injections of the Standard.
Resolution Baseline separation between 2-CE and the Solvent peak.
Ion Ratio Ratio of m/z 31 to m/z 49 must be within ±20% of the reference standard.
Linearity & Range[3][4]
  • Range: From LOQ (typically ~1 ppm) to 150% of the specification limit.

  • Curve: Minimum 5 points. Correlation coefficient (

    
    ) ≥ 0.995.
    
Calculation (Internal Standard Method)

Where


 is Peak Area, 

is Internal Standard Area,

is Weight, and

is Dilution Factor.

Troubleshooting Guide

Issue: Poor Sensitivity (High LOD)

  • Root Cause:[1][2][3][4] Source contamination or incorrect SIM ions.

  • Fix: Clean the MS source (repeller/ion focus lens). Ensure m/z 49 is the primary quantifier. Increase HS equilibration time.

Issue: Peak Tailing

  • Root Cause:[1][2][3][4] Active sites in the inlet or column. Chloroethoxy compounds are polar (-OH group).

  • Fix: Trim 10-20 cm from the front of the column. Replace the inlet liner with a fresh, deactivated ultra-inert liner.

Issue: Carryover (Ghost Peaks)

  • Root Cause:[1][2][3][4] 2-CE sticking to the HS transfer line.

  • Fix: Increase Transfer Line temperature to 250°C. Add a "blank" DMSO injection between high-concentration samples.

Workflow Visualization

The following diagram illustrates the complete analytical lifecycle, from sample prep to data reporting.

Workflow Sample API Sample (100 mg) Prep Add Diluent (DMSO + Int. Std) Sample->Prep Gravimetric HS_Unit Headspace Unit (100°C, 20 min) Prep->HS_Unit Seal Vial GC_Sep GC Separation (DB-624 Column) HS_Unit->GC_Sep Transfer Line MS_Det MS Detection (SIM: m/z 49, 31) GC_Sep->MS_Det Elution Data Data Processing (Ion Ratios & Quant) MS_Det->Data Signal

Figure 2: End-to-end workflow for the Headspace GC-MS analysis of 2-Chloroethanol.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • European Medicines Agency (EMA). (2023). ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[5]Link

  • Agilent Technologies. (2022).[1] Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products. (Application Note adapted for API methodology). Link

  • National Institute of Standards and Technology (NIST). 2-Chloroethanol Mass Spectrum (Electron Ionization).[6] NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: HPLC Determination of 2-(2-Chloroethoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Chloroethoxy)ethyl acetate (CAS 14258-40-3).[1] While Gas Chromatography (GC) is often the default for volatile halo-esters, HPLC is required when the analyte is present in thermally labile matrices, aqueous reaction mixtures, or biological media where phase transfer is inefficient.

The Challenge: The molecule (C₆H₁₁ClO₃) lacks a strong chromophore (e.g., benzene ring), possessing only an ester carbonyl group.[1] This necessitates Low-UV detection (210 nm) or Mass Spectrometry (LC-MS) for sensitivity.[1] This guide provides two distinct protocols:

  • Protocol A (HPLC-UV): For raw material assay and reaction monitoring (>0.1% w/w).[1]

  • Protocol B (LC-MS/MS): For trace analysis of potential genotoxic impurities (PGIs) (<100 ppm).

Chemical Context & Stability[1][2]

  • Structure: Acetic acid 2-(2-chloroethoxy)ethyl ester.[1][2][3]

  • Molecular Weight: 166.60 g/mol .[1][2][4]

  • Solubility: Slightly soluble in water; soluble in acetonitrile, alcohols, and dichloromethane.

  • Critical Stability Factor: As an aliphatic ester, the analyte is susceptible to hydrolysis , particularly in basic or neutral aqueous conditions.

    • Action: All mobile phases and diluents must be buffered to pH 2.5 – 3.0 to inhibit ester cleavage during analysis.[1]

Decision Matrix: Method Selection

The following logic gate determines the appropriate detection technique based on your sensitivity requirements.

MethodSelection Start Sample Type & Requirement ConcCheck Concentration > 0.1% (Assay)? Start->ConcCheck MatrixCheck Is Matrix Volatile/Thermally Stable? ConcCheck->MatrixCheck Yes LCMS Protocol B: LC-MS/MS (Trace Impurity/PGI) ConcCheck->LCMS No (< 0.1%) GC Use GC-FID (Standard Method) MatrixCheck->GC Yes HPLC_UV Protocol A: HPLC-UV (210 nm) (Aqueous/Labile Matrix) MatrixCheck->HPLC_UV No (Aqueous/Labile)

Figure 1: Decision tree for selecting the optimal analytical technique.

Protocol A: HPLC-UV (Assay & Purity)

Target: Routine analysis, synthesis monitoring, and raw material testing.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmProvides sufficient hydrophobic retention for the chloro-ethyl chain.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH stabilizes the ester and suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Crucial: ACN has a lower UV cutoff (<190 nm) than Methanol (~205 nm), essential for detection at 210 nm.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Wavelength 210 nm Targets the

transition of the ester carbonyl. 254 nm is ineffective .[1]
Column Temp 30°CEnsures retention time reproducibility.[1]
Injection Vol 10 - 20 µLHigher volume compensates for low molar absorptivity.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Trap polar matrix
2.09010Isocratic Hold
12.04060Linear Ramp (Elution of Analyte)
15.01090Wash Column
15.19010Re-equilibration
20.09010End of Run
Sample Preparation Workflow
  • Diluent: 50:50 Water:Acetonitrile (pre-mixed).[1]

  • Standard Prep: Dissolve 50 mg Reference Standard in 50 mL diluent (1000 ppm stock). Dilute to working range (e.g., 100 ppm).

  • Sample Prep: Weigh sample equivalent to target concentration.[1] Sonicate for 5 mins. Filter through 0.22 µm PTFE filter (Nylon may bind esters).[1]

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Target: Genotoxic impurity screening (PGI) or cleaning validation.[1]

Mass Spectrometry Parameters

The ether oxygens and ester group facilitate cationization.[1]

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][5]

  • Target Ions:

    • [M+H]+: 167.1 m/z (Weak intensity often observed for esters).[1]

    • [M+Na]+: 189.1 m/z (Dominant adduct in ESI).[1]

    • [M+NH4]+: 184.1 m/z (If Ammonium Formate buffer is used).[1]

  • MRM Transition (Quantification): 189.1

    
     129.1 (Loss of acetate group).[1]
    
LC-MS Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (UHPLC).[1]

    • Why? Phenyl phases offer unique selectivity for halo-alkyl chains via

      
      -interaction, separating it from non-chlorinated glycol analogs.[1]
      
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

System Suitability & Troubleshooting

To ensure "Trustworthiness" of data, the following criteria must be met before releasing results.

Acceptance Criteria
ParameterLimitTroubleshooting Failure
Tailing Factor < 1.5If > 1.5, increase buffer strength or check for column void.
% RSD (Area) < 2.0% (n=5)If failing, check injector precision or mobile phase mixing.
Resolution > 2.0Between analyte and nearest matrix peak (often Diethylene Glycol).[1]
Common Failure Modes
  • Ghost Peaks at 210 nm:

    • Cause: Impure Acetonitrile or contaminated water.[1] At 210 nm, organic impurities in the solvent become visible "ghost" peaks during gradients.[1]

    • Fix: Use "Gradient Grade" or "LC-MS Grade" solvents only.[1]

  • Peak Area Loss over Time:

    • Cause: Hydrolysis of the ester in the autosampler.[1]

    • Fix: Ensure the sample diluent is neutral or slightly acidic.[1] Never store samples in basic buffers.

  • Low Sensitivity:

    • Cause: Wrong wavelength.[1]

    • Fix: Verify detector is set to 210 nm (± 4 nm).[1] 220 nm loses ~50% signal; 254 nm loses ~95% signal.[1]

Experimental Workflow Diagram

This diagram illustrates the critical path for sample handling to prevent degradation.

Workflow Sample Raw Sample (Solid/Liquid) Weigh Weigh ~50mg Into Volumetric Sample->Weigh Dissolve Dissolve in 50:50 ACN:H2O Weigh->Dissolve Filter Filter 0.22 µm PTFE (Do NOT use Nylon) Dissolve->Filter Vial Transfer to Amber Vial Filter->Vial Inject Inject 10µL (Run within 24h) Vial->Inject

Figure 2: Sample preparation workflow emphasizing filtration material and stability.[1][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251808, 2-(2-Chloroethoxy)ethyl acetate. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for Low-UV detection strategies).

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(2-chloroethoxy)ethyl acetate.[1][2] Retrieved from [Link][1][2]

Sources

Application Note: Optimized Synthesis and Purification of 1-[(4-Chlorophenyl)phenylmethyl]piperazine (CPMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This Application Note details the optimized synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP), the pivotal pharmacophore intermediate for the second-generation antihistamine Cetirizine and its eutomer, Levocetirizine .

While the final assembly of Cetirizine involves attaching an ethoxyacetic acid side chain, the quality of the final API is strictly dictated by the purity of the CPMP intermediate. The primary synthetic challenge at this stage is the competitive bis-alkylation , which leads to the formation of the "Dimer Impurity" (1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine). This impurity is structurally similar to the product and notoriously difficult to remove via standard crystallization once formed.

This guide presents a self-validating protocol designed to minimize dimer formation through kinetic control and stoichiometric leverage, followed by a pH-dependent purification workflow that eliminates the need for chromatography.

Chemical Strategy and Mechanism[1][2][3][4][5][6][7]

The synthesis proceeds via an


 nucleophilic substitution where 4-chlorobenzhydryl chloride reacts with anhydrous piperazine.
The "Dimer" Challenge

The reaction involves a competition between the starting piperazine and the product (CPMP) for the alkylating agent (4-chlorobenzhydryl chloride).

  • Desired Path: Piperazine attacks the carbocation

    
     Mono-substituted CPMP.
    
  • Undesired Path: CPMP (acting as a nucleophile) attacks the carbocation

    
     Bis-substituted Dimer.
    

Process Control Solution: To favor the desired path, the reaction must be conducted with a high molar excess of piperazine (3.0 to 5.0 equivalents) . This ensures that the statistical probability of the alkylating agent encountering a free piperazine molecule is significantly higher than encountering a product molecule.

Reaction Pathway Diagram[1][5][7]

ReactionPathway Start1 4-Chlorobenzhydryl Chloride Intermediate Carbocation Intermediate Start1->Intermediate -Cl⁻ Start2 Piperazine (Excess 4.0 eq) Product CPMP (Target Intermediate) Start2->Product Major Pathway Intermediate->Product + Piperazine Impurity Dimer Impurity (Bis-alkylated) Product->Impurity + Carbocation (Side Reaction)

Figure 1: Reaction pathway highlighting the competitive nucleophilic attack.[1] High equivalents of piperazine suppress the path from Product to Impurity.

Experimental Protocol: Synthesis of CPMP

Objective: Synthesize CPMP with <0.5% Dimer Impurity. Scale: 100 g Input (4-Chlorobenzhydryl chloride).

Reagents and Materials
ReagentMW ( g/mol )EquivalentsMass/VolRole
4-Chlorobenzhydryl chloride 237.121.0100.0 gLimiting Reagent
Piperazine (Anhydrous) 86.144.0145.2 gNucleophile
Toluene 92.14Solvent500 mLReaction Medium
Hydrochloric Acid (3N) --~300 mLpH Adjustment
Sodium Hydroxide (20%) --~250 mLpH Adjustment
Step-by-Step Methodology
Phase A: Reaction (N-Alkylation)[2]
  • Reactor Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge: Add 145.2 g Piperazine (4.0 eq) and 300 mL Toluene .

    • Note: Piperazine is solid; heating is required to dissolve it fully in toluene.

  • Dissolution: Heat the mixture to 80°C until a clear solution is obtained.

  • Addition: Dissolve 100.0 g 4-Chlorobenzhydryl chloride in 200 mL Toluene . Add this solution dropwise to the piperazine mixture over 60 minutes while maintaining the internal temperature at 80-85°C .

    • Critical Control: Slow addition maintains a high local concentration of piperazine relative to the chloride, suppressing dimer formation.

  • Reflux: After addition, raise temperature to reflux (~110°C ) and stir for 3–5 hours .

    • Endpoint: Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or HPLC. <1% starting chloride remaining.

Phase B: Workup & Purification (The "pH Switch")

This purification strategy exploits the basicity difference between Piperazine (diamine) and CPMP (mono-amine derivative).

  • Quench: Cool the reaction mixture to 20°C .

  • Filtration: Filter off the precipitated Piperazine Monohydrochloride salt (byproduct). Wash the cake with 50 mL Toluene. Combine filtrates.

  • First Extraction (Removal of Excess Piperazine):

    • Wash the organic layer with 2 x 100 mL Water .

    • Mechanism:[3][4][5][2] Excess unreacted piperazine is highly water-soluble and partitions into the aqueous phase. CPMP remains in Toluene.

  • Second Extraction (Product Isolation):

    • Add 300 mL 3N HCl to the Toluene layer. Stir vigorously for 20 minutes.

    • Separate the layers.[1][6][5] Keep the Aqueous Acidic Layer .

    • Mechanism:[3][4][5][2] CPMP is protonated and moves to the aqueous phase. Non-basic impurities (like unreacted 4-chlorobenzophenone or benzhydryl alcohol) remain in the Toluene, which is discarded.

  • Basification & Precipitation:

    • Cool the acidic aqueous layer to 10°C .

    • Slowly add 20% NaOH until pH reaches 11-12 .

    • The CPMP will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with water (to remove NaCl), and dry under vacuum at 50°C .

Purification Workflow Diagram

PurificationFlow RxnMix Reaction Mixture (Toluene, CPMP, Excess Piperazine) Filter Filtration RxnMix->Filter Solid1 Solid: Piperazine HCl (Discard) Filter->Solid1 Filtrate1 Filtrate: Toluene Solution Filter->Filtrate1 WaterWash Water Wash Filtrate1->WaterWash AqWaste Aqueous Waste (Excess Piperazine) WaterWash->AqWaste OrgLayer1 Organic Layer (CPMP + Neutrals) WaterWash->OrgLayer1 AcidExt Extraction with 3N HCl OrgLayer1->AcidExt OrgWaste Organic Waste (Non-basic Impurities) AcidExt->OrgWaste AqProduct Acidic Aqueous Layer (CPMP-HCl salt) AcidExt->AqProduct BaseStep Basify with NaOH (pH 12) AqProduct->BaseStep FinalSolid Precipitated CPMP (Filter & Dry) BaseStep->FinalSolid

Figure 2: The "pH Switch" purification logic. By toggling between organic and aqueous phases using pH, specific impurities are selectively removed.

Analytical Quality Control

The isolated intermediate must meet strict specifications before proceeding to the Cetirizine coupling step.

Table 1: Impurity Profile and Acceptance Criteria

ComponentRetention Time (Rel)LimitOriginRemediation
CPMP (Target) 1.00> 98.5%Product-
Piperazine 0.15< 0.1%ReagentAdditional water washes during workup.
4-Chlorobenzophenone 1.85< 0.1%Starting Material precursorRemoved during HCl extraction (stays in toluene).
Dimer Impurity 2.40< 0.2%Bis-alkylationCannot be removed easily. Must be prevented by maintaining 4.0 eq piperazine excess.

Process Optimization: The "Amide" Route to Cetirizine

While the classic synthesis involves alkylating CPMP with methyl 2-(2-chloroethoxy)acetate, industrial optimization has shifted toward using 2-chloro-N,N-dimethylacetamide .

Why the shift?

  • Stability: The amide intermediate is more stable to hydrolysis than the ester during workup.

  • Purity: The amide crystallizes more readily, allowing for an additional purification point before the final hydrolysis to Cetirizine.

Brief Protocol for Next Stage:

  • Dissolve CPMP in DMF or Acetonitrile .

  • Add 1.2 eq 2-chloro-N,N-dimethylacetamide and 2.0 eq

    
     .
    
  • Heat to 80°C for 6 hours.

  • Isolate the acetamide intermediate.

  • Hydrolyze with HCl to yield Cetirizine Dihydrochloride.[2]

References

  • Synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine. Asian Journal of Chemistry. (2007). Detailed protocol on the condensation of 4-chlorobenzhydryl chloride with piperazine.

  • Process Development for Cetirizine Dihydrochloride. Organic Process Research & Development. (2012). Describes the "Amide Route" optimization and impurity control strategies. [2]

  • 1-(4-Chlorobenzhydryl)piperazine Product Information. Cayman Chemical. Physical properties and solubility data for the intermediate.

  • Impurity Profiling of Cetirizine. SynThink Chemicals. Identification of the Dimer impurity (1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine).[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2-Chloroethoxy)ethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement & Troubleshooting Guide for 2-(2-Chloroethoxy)ethyl Acetate Document ID: TS-ORG-2024-089 Target Molecule: 2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) Primary Precursor: 2-(2-Chloroethoxy)ethanol (Diglycol Chlorohydrin)

Introduction: The Synthesis Landscape

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(2-Chloroethoxy)ethyl acetate via the acetylation of 2-(2-chloroethoxy)ethanol . While theoretically simple, this reaction often suffers from yield losses due to equilibrium stagnation (in Fischer esterification), hydrolysis during workup, or polymerization side-reactions catalyzed by strong mineral acids.

This guide prioritizes the Acetic Anhydride route catalyzed by Lewis Acids (e.g., Zinc Chloride) or mild protonic catalysts, as this pathway offers the highest conversion rates and easiest purification for pharmaceutical/research grade applications compared to direct esterification with acetic acid.

Module 1: Critical Process Parameters (CPP)

To maximize yield, you must control the "Yield Killers" identified in the table below.

Optimization Data Table
ParameterRecommended RangeImpact on YieldThe "Why" (Mechanistic Insight)
Stoichiometry 1.1 – 1.2 eq Acetic AnhydrideHighExcess anhydride drives the equilibrium to completion and scavenges adventitious water.
Catalyst Anhydrous

(0.5 - 1.0 mol%)
HighLewis acids minimize ether cleavage side-reactions common with strong mineral acids (

).
Temperature 80°C – 100°CMedSufficient activation energy without triggering polymerization of the chloro-ether backbone.
Reaction Time 2 – 4 HoursMedExtended heating promotes the formation of colored oligomers and tar.
Atmosphere Nitrogen (

)
LowPrevents oxidative degradation of the ether linkage, improving final color profile.

Module 2: Troubleshooting Guide (FAQ)

Category A: Reaction Kinetics & Conversion

Q: My TLC shows incomplete conversion even after 4 hours. Should I add more catalyst?

  • Diagnosis: Likely Water Contamination . The starting material, 2-(2-chloroethoxy)ethanol, is hygroscopic. Water consumes your acetic anhydride immediately (

    
    ), shifting the stoichiometry.
    
  • Solution: Do not add more catalyst. Instead, dry your starting alcohol (azeotropic distillation with toluene or molecular sieves) before the reaction. Ensure you are using a 10-15% molar excess of anhydride.

Q: I am using Sulfuric Acid (


) and my yield is dropping due to "tar" formation. 
  • Diagnosis: Ether Cleavage/Polymerization . Strong Brønsted acids can protonate the ether oxygen, leading to cleavage or cationic polymerization, especially at high temperatures.

  • Solution: Switch to a milder Lewis Acid catalyst like Zinc Chloride (

    
    )  or Boron Trifluoride Etherate (
    
    
    
    )
    . These activate the carbonyl of the anhydride without aggressively attacking the ether backbone.
Category B: Impurity Profile

Q: I see a large peak of Diethylene Glycol Diacetate in my GC. Where did it come from?

  • Diagnosis: Impure Precursor . Your starting material (2-(2-chloroethoxy)ethanol) likely contains residual Diethylene Glycol (DEG) from its own synthesis. DEG has two hydroxyl groups and will greedily react with the anhydride to form the diacetate.

  • Solution: You cannot fix this in the reaction. You must distill your starting material (2-(2-chloroethoxy)ethanol) to >98% purity before acetylation.

Q: The product is yellow/brown. How do I fix this?

  • Diagnosis: Oxidative Degradation . Ether linkages are susceptible to radical oxidation at high temperatures in air.

  • Solution: Run the reaction under a strict Nitrogen blanket. If the color persists, treat the crude ester with activated charcoal during the workup phase before final distillation.

Category C: Workup & Isolation[1][2]

Q: I lose 30% of my mass during the aqueous wash. Is the ester hydrolyzing?

  • Diagnosis: Phase Solubility . 2-(2-Chloroethoxy)ethyl acetate has significant water solubility due to the ether oxygen and ester group. It is partitioning into your aqueous waste.

  • Solution:

    • Salting Out: Saturate your aqueous wash layer with NaCl (Brine). This forces the organic ester out of the water phase.

    • Back-Extraction: Wash the aqueous layer 2x with Dichloromethane (DCM) or Ethyl Acetate to recover dissolved product.

Module 3: Experimental Protocol (The "Golden Standard")

Objective: Synthesis of 2-(2-Chloroethoxy)ethyl acetate via


 catalyzed acetylation.

1. Reaction Setup:

  • In a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet, charge 2-(2-chloroethoxy)ethanol  (1.0 eq) and Anhydrous 
    
    
    
    (0.01 eq).
  • Heat to 60°C with stirring.

2. Addition:

  • Add Acetic Anhydride (1.2 eq) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Once addition is complete, raise temperature to 90°C and hold for 3 hours.

3. Workup:

  • Cool to room temperature.[1][2][3]

  • Quench excess anhydride by adding Ice Water (volume equal to reaction mass). Stir for 30 minutes to hydrolyze excess anhydride to acetic acid.

  • Neutralization: Slowly add saturated

    
     until pH is neutral (pH 7). Caution: 
    
    
    
    evolution.
  • Extraction: Extract with Dichloromethane (

    
     Volume).
    
  • Wash: Wash organic layer with Saturated Brine (Critical for yield).

  • Dry over

    
    , filter, and concentrate.
    

4. Purification:

  • Perform Vacuum Distillation .

  • Collect the fraction boiling at 110–120°C at 10 mmHg (approximate values; adjust for your vacuum).

Module 4: Process Visualization

Workflow Diagram: Synthesis & Isolation

SynthesisWorkflow Start Start: 2-(2-Chloroethoxy)ethanol Reaction Acetylation (Ac2O + ZnCl2, 90°C) Start->Reaction + Ac2O (1.2 eq) Quench Quench & Neutralize (Ice Water + NaHCO3) Reaction->Quench Complete Conversion Extract Extraction (DCM + Brine Wash) Quench->Extract pH 7 Distill Vacuum Distillation (110-120°C @ 10mmHg) Extract->Distill Crude Oil Product Final Product: 2-(2-Chloroethoxy)ethyl acetate Distill->Product Pure Fraction

Figure 1: Step-by-step workflow for the high-yield synthesis of 2-(2-Chloroethoxy)ethyl acetate.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Yield Low Yield? Issue->Yield Purity Low Purity? Issue->Purity CheckTLC Check TLC/GC Conversion Yield->CheckTLC CheckStart Check Starting Material Purity Purity->CheckStart Incomplete Incomplete Conversion? CheckTLC->Incomplete Yes Losses Workup Losses? CheckTLC->Losses No Sol_Water Dry Starting Material (Remove Water) Incomplete->Sol_Water Reagent Hydrolysis Sol_Brine Use Brine Wash & Back-Extraction Losses->Sol_Brine Solubility Issue Diacetate Diacetate Peak? CheckStart->Diacetate Yes Sol_Distill Pre-distill Chlorohydrin Diacetate->Sol_Distill

Figure 2: Decision tree for diagnosing yield and purity failures.

References

  • Synthesis of 2-(2-chloroethoxy)ethanol (Precursor)

    • Process for producing 2-(2'-chloroethoxy)ethanol.[4] JPS58109441A (Google Patents). Describes the extraction and purification of the chlorohydrin precursor to remove diethylene glycol impurities.[4]

  • Acetylation Methodologies

    • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.[1][2] MDPI. Discusses the kinetics and mechanism of acetylation using acetic anhydride, highlighting the efficiency of Lewis acid catalysis.

  • Purification & Properties

    • Preparation method of 2-chloroethoxy-2-ethoxydiethanol.[5] CN104003850A. Provides relevant data on vacuum distillation conditions (temperature/pressure) for similar chloro-ethoxy derivatives.

  • General Esterification Standards

    • Acetic acid, ethoxy-, and ethyl ester.[6][7][8][9] Organic Syntheses, Coll. Vol. 2, p.260 (1943). Foundational text on the synthesis and workup of ethoxy-acetic esters, establishing the need for brine washes.[6]

Sources

Technical Support Center: 2-(2-Chloroethoxy)ethyl acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Purity Profile & Byproduct Management Target Molecule: 2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) Synonyms: Diethylene glycol chloroacetate; 2-(2-chloroethoxy)ethanol acetate.

Executive Summary & Reaction Logic

You are likely synthesizing this compound via the acetylation of 2-(2-chloroethoxy)ethanol (Diglycol chlorohydrin) using Acetic Anhydride or Acetyl Chloride . While this reaction appears straightforward (nucleophilic acyl substitution), the bifunctional nature of the ether backbone introduces unique "hidden" impurities that are difficult to separate downstream if not controlled at the source.

The primary challenge is not the conversion, but the thermal instability of the ether linkage under acidic conditions, which leads to cyclization byproducts like 1,4-dioxane.

Reaction Pathway & Impurity Genesis

The following diagram maps the main reaction pathway against the critical side-reactions that generate the most persistent impurities.

ReactionPathway SM 2-(2-Chloroethoxy)ethanol (Starting Material) Intermediate Tetrahedral Intermediate SM->Intermediate + Ac2O Dioxane 1,4-Dioxane (Genotoxic Impurity) SM->Dioxane Acid + Heat Cyclization Diester Diethylene Glycol Diacetate (from DEG impurity) SM->Diester If DEG present Ac2O Acetic Anhydride (Reagent) Ac2O->Intermediate Catalyst Catalyst (H+ or Lewis Acid) Product 2-(2-Chloroethoxy)ethyl acetate (Target) Intermediate->Product Elimination AcOH Acetic Acid (Byproduct) Intermediate->AcOH BisEther Bis(2-chloroethyl) ether (Carryover)

Figure 1: Mechanistic pathway showing the acetylation of 2-(2-chloroethoxy)ethanol and the acid-catalyzed cyclization leading to 1,4-dioxane.

Troubleshooting & Diagnostic Guide

Issue 1: "I see a persistent peak just before my product in GC."

Diagnosis: Unreacted Starting Material (2-(2-chloroethoxy)ethanol).[1]

  • Cause: The reaction is equilibrium-limited (if using Fischer esterification) or kinetically stalled (if using anhydride without catalyst). The boiling point of the alcohol (~80°C at 5mmHg) is often close enough to the product (~105°C at 0.1mmHg) to cause co-distillation overlap during rapid purification.

  • Fix:

    • Push Conversion: Use a slight excess of Acetic Anhydride (1.1 eq).

    • Catalysis: Add 1-2 mol% DMAP (4-Dimethylaminopyridine) or a Lewis acid like

      
       if using anhydride.
      
    • Chemical Scrub: Post-reaction, wash the organic layer with saturated

      
       (removes acid) followed by a mild acidic wash (removes amine catalysts), then brine.
      
Issue 2: "My product has a 'sweet' ether odor and fails residual solvent testing."

Diagnosis: 1,4-Dioxane formation.[2][3]

  • Cause: This is the most critical safety issue. Under acidic conditions (e.g., using

    
     or generating HCl from Acetyl Chloride) and high heat (>130°C), the diethylene glycol backbone cyclizes.
    
  • Mechanism: Intramolecular nucleophilic attack of the ether oxygen on the carbon adjacent to the leaving group (or protonated alcohol).

  • Fix:

    • Temperature Control: Keep reaction temperature below 100°C.

    • Acid Scavenging: If using Acetyl Chloride, you must use a base trap (Triethylamine or Pyridine) to neutralize HCl immediately.

    • Avoid Strong Acids: Do not use sulfuric acid as a catalyst for this specific substrate.

Issue 3: "I have a high-boiling impurity that won't distill off."

Diagnosis: Diethylene Glycol Diacetate (DEGDA).

  • Cause: Impure Starting Material. Commercial "Diglycol chlorohydrin" often contains 2-5% Diethylene Glycol (DEG) resulting from incomplete chlorination during its own manufacture. This DEG gets acetylated twice.

  • Fix:

    • QC Your Starter: Run a GC on your 2-(2-chloroethoxy)ethanol before starting. If DEG > 1%, distill the starting material first.

    • Fractional Distillation: DEGDA boils significantly higher than your target. Use a Vigreux column and discard the pot residue (tails).

Critical Data: Impurity Profiling

Use this table to identify peaks in your chromatogram.

CompoundRoleBoiling Point (Lit.)[4][5][6][7][8]Relative Retention (Est.)Removal Strategy
2-(2-Chloroethoxy)ethyl acetate Target 228°C (atm) / 108°C (0.1 mmHg) 1.0 Fractional Distillation
2-(2-Chloroethoxy)ethanolReactant~195°C (atm) / 80°C (5 mmHg)~0.85Drive reaction to completion; Acetyl chloride chase.
Acetic AcidByproduct118°C~0.2Aqueous bicarbonate wash.
1,4-DioxaneSide Product101°C~0.15Azeotropic distillation; Avoid acid/heat.
Diethylene Glycol DiacetateImpurity~250°C>1.2Remains in pot residue (bottoms).
Bis(2-chloroethyl) etherImpurity178°C~0.7Pre-distillation of starting material.

Validated Synthesis & Purification Protocol

Standardized for 100g scale using Acetic Anhydride.

Phase 1: Synthesis
  • Setup: 500mL 3-neck RBF, reflux condenser, dropping funnel,

    
     inlet.
    
  • Charge: Add 2-(2-chloroethoxy)ethanol (1.0 eq) and DMAP (0.01 eq).

  • Addition: Add Acetic Anhydride (1.1 eq) dropwise over 30 mins. Exothermic - maintain T < 60°C.

  • Reaction: Heat to 90°C for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) or GC.

    • Checkpoint: If SM remains > 2%, add 0.1 eq Acetic Anhydride and stir 1 hr.

Phase 2: Workup (Critical for Dioxane Prevention)
  • Quench: Cool to 20°C. Add 50mL water slowly to hydrolyze excess anhydride. Stir 30 mins.

  • Extraction: Dilute with Ethyl Acetate (200mL).

  • Washing:

    • Wash 2x with Saturated

      
       (removes Acetic Acid). CO2 evolution! 
      
    • Wash 1x with Water.

    • Wash 1x with Brine.

  • Drying: Dry organic layer over

    
    , filter, and concentrate via Rotary Evaporator.
    
Phase 3: Purification (Vacuum Distillation)

Do not attempt atmospheric distillation; decomposition will occur.

  • Equipment: Short-path distillation head or Vigreux column (preferred).

  • Vacuum: High vacuum required (< 1 mmHg).

  • Fractions:

    • F1 (Fore-run): Up to 90°C @ 0.1 mmHg. Contains trace dioxane, water, acetic acid.

    • F2 (Main Cut): 105-110°C @ 0.1 mmHg . Collect Target.

    • F3 (Tails): >115°C. Contains diesters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251808, 2-(2-Chloroethoxy)ethyl acetate. Retrieved from [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids.[9] (General procedure for anhydride mediated esterification). Retrieved from [Link]

  • Surprenant, K. S. (2002). Dioxane.[3] In Ullmann's Encyclopedia of Industrial Chemistry. (Documenting the acid-catalyzed formation of dioxane from glycol ethers).

  • Mallak Specialties. Technical Data Sheet: Ethyl 2-(2-Chloroethoxy)acetate.[5] (Providing physical property benchmarks). Retrieved from [Link]

Sources

Technical Support Center: Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Removal of Unreacted 2-(2-chloroethoxy)ethanol

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Tags: PurificationPEG-LinkersSmall MoleculeTroubleshooting

User Issue Description

"I used 2-(2-chloroethoxy)ethanol (CAS 628-89-7) as a linker in my synthesis. The reaction is done, but I cannot get rid of the excess reagent. I've tried rotary evaporation for hours, but a sticky oil remains. My NMR shows persistent multiplets around 3.6–3.8 ppm. How do I remove this without crashing out my product?"

Diagnostic & Physical Profile

Before attempting removal, you must understand why this reagent is persistent. It is a "sticky" molecule due to its dual functionality (chloride + alcohol) and high boiling point.

PropertyValueImplication for Removal
Boiling Point 180–185 °C (at 1 atm)Rotovap Failure: Standard rotary evaporation (water bath 40°C, ~10 mbar) is insufficient to volatilize it.
Vapor Pressure ~0.2 mmHg (at 25°C)Requires high vacuum (<1 mmHg) and heat to distill.
Solubility Miscible with waterGood News: Can be washed out if your product is hydrophobic.
Solubility Soluble in most organicsBad News: Hard to crystallize; often oils out.
Reactivity Alkyl Chloride + AlcoholSafety: Potential alkylating agent. Handle with care.
Decision Matrix: Select Your Protocol

Do not use a "one size fits all" approach. Select the method based on your product's polarity and molecular weight.

PurificationStrategy Start Start: Define Product Type SmallMol Small Molecule (< 1000 Da) Start->SmallMol Polymer Polymer / PEG / Peptide (> 1000 Da) Start->Polymer Hydrophobic Hydrophobic (DCM/EtOAc soluble) SmallMol->Hydrophobic Hydrophilic Hydrophilic (Water soluble) SmallMol->Hydrophilic MethodC Protocol C: The 'Ether Crash' Polymer->MethodC Standard PEG method MethodD Protocol D: Dialysis / TFF Polymer->MethodD If very large MW MethodA Protocol A: Aqueous Extraction Hydrophobic->MethodA Preferred MethodB Protocol B: High-Vac Distillation Hydrophilic->MethodB If thermally stable

Figure 1: Decision tree for selecting the appropriate purification methodology based on product physicochemical properties.

Experimental Protocols
Protocol A: Aqueous Extraction (Liquid-Liquid Extraction)

Best for: Small, hydrophobic organic molecules (e.g., protected linkers).

The Logic: 2-(2-chloroethoxy)ethanol is completely miscible with water.[1][2][3] If your product dissolves in an organic solvent (DCM or Ethyl Acetate) and stays there, water will pull the reagent out.

  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Tip: Use at least 10 mL solvent per gram of crude.

  • The Wash:

    • Wash 3 times with water (1:1 volume ratio).

    • Wash 1 time with Brine (saturated NaCl).

    • Critical Step: The reagent loves water, but it also hydrogen bonds. The brine wash helps break potential emulsions and pulls the last traces of the alcohol into the aqueous phase.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Validation: Check TLC. If the spot persists, move to Protocol B.

Protocol B: High-Vacuum Distillation (Kugelrohr)

Best for: Thermally stable oils that are water-soluble (cannot be washed).

The Logic: Since the boiling point is ~185°C, you cannot distill this at atmospheric pressure without decomposing your product. You must lower the pressure to lower the boiling point.

  • Setup: Transfer crude oil to a Kugelrohr bulb or a short-path distillation apparatus.

  • Vacuum: Apply high vacuum. You need a pump capable of < 0.5 mmHg (oil pump), not a diaphragm pump.

  • Heating:

    • Slowly ramp temperature to 80–90°C .

    • At 0.1 mmHg, 2-(2-chloroethoxy)ethanol will distill over at approximately 60–70°C.

  • Collection: The reagent will collect in the receiving bulb. Your product (assuming higher MW/BP) will remain in the source bulb.

Protocol C: The "Ether Crash" (Precipitation)

Best for: PEGylated products, Peptides, or Polymers.

The Logic: Polyethylene glycols (PEGs) and many peptides are insoluble in cold diethyl ether (Et2O) or Methyl tert-butyl ether (MTBE). However, small molecules like 2-(2-chloroethoxy)ethanol remain soluble in ether.

  • Concentration: Dissolve your crude mixture in the minimum amount of DCM or Methanol (just enough to make it flow).

  • Precipitation:

    • Prepare a beaker with excess Diethyl Ether (10x volume of your product solution).

    • Cool the ether on ice/dry-ice to 0°C.

    • Dropwise add your product solution into the stirring ether.

  • Observation: Your product should crash out as a white solid/powder. The impurity stays in the clear ether solution.

  • Separation: Centrifuge or filter.

  • Wash: Resuspend the solid in fresh cold ether and spin down again. Repeat 2x.

Visualization & Detection (Chromatography)

Users often fail to remove this reagent because they cannot see it on TLC. It lacks a strong chromophore (no benzene ring), so it is invisible under standard UV (254 nm).

Recommended Stains:

  • Iodine (

    
    ) Chamber:  Most reliable. The ether oxygens coordinate iodine, turning the spot brown/yellow.
    
  • KMnO4 (Permanganate): Oxidizes the alcohol. Appears as a bright yellow spot on a purple background.

  • Dragendorff’s Reagent: Specific for polyethers (PEGs). Appears as an orange spot.

TLC Data:

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: 5% MeOH in DCM

  • Rf Value: ~0.3–0.4 (varies, but usually distinct from esters/amides).

Frequently Asked Questions (FAQ)

Q: Can I use a scavenger resin? A: Use with caution. You could use an isocyanate resin (to scavenge the -OH) or a nucleophilic amine resin (to scavenge the -Cl). However, if your product also contains nucleophiles or alcohols, you will lose yield. Physical separation (Protocols A/C) is generally superior for this specific reagent.

Q: Why does my NMR still show a triplet at 3.6 ppm? A: This region is the "PEG graveyard." If you are making a PEG-conjugate, the reagent's signals (Cl-CH2-CH2-O...) overlap almost perfectly with the PEG backbone. Look specifically for the triplet at ~3.75 ppm (CH2-Cl) which is often slightly downfield from the main PEG envelope.

Q: Is this reagent toxic? A: Yes. It is a chloro-ethanol derivative.[1][2][4] It is a potential alkylating agent and should be treated as a mutagen. Always handle in a fume hood and dispose of aqueous washes as halogenated waste.

References
  • National Center for Biotechnology Information. "2-(2-Chloroethoxy)ethanol (Compound)."[2] PubChem, [Link]. Accessed 29 Jan. 2026.

  • Roberts, M.J., et al. "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, vol. 54, no. 4, 2002, pp. 459-476.
  • Armarego, W.L.F.Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.

Sources

scaling up 2-(2-Chloroethoxy)ethyl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #SC-2024-001 Topic: Scaling up 2-(2-Chloroethoxy)ethyl acetate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are inquiring about the scale-up parameters for 2-(2-Chloroethoxy)ethyl acetate (CAS: 17229-14-0), a critical intermediate often derived from 2-(2-chloroethoxy)ethanol.

Moving from gram-scale to kilogram-scale synthesis introduces thermodynamic and purification challenges that are often masked in small batches. This guide prioritizes the Acetic Anhydride (


) route  over Acetyl Chloride (

). While

is faster, it generates stoichiometric quantities of HCl gas, creating significant corrosion and scrubbing hazards at scale. The

route, catalyzed by a Lewis acid or weak base, produces acetic acid as a byproduct, which is easier to manage in standard stainless steel or glass-lined reactors.

Module 1: Synthesis Protocol (Upstream Processing)

Core Reaction Strategy
  • Substrate: 2-(2-Chloroethoxy)ethanol (Diglycol chlorohydrin)[1]

  • Reagent: Acetic Anhydride (1.1 - 1.2 equivalents)

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Sodium Acetate (anhydrous)

  • Solvent: Neat (Solvent-free) is preferred for scale to maximize volumetric efficiency.

Step-by-Step Protocol (1 kg Scale Basis)
  • Reactor Setup: Use a 2L double-jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a reflux condenser.

  • Charging: Charge 1.0 kg (8.03 mol) of 2-(2-chloroethoxy)ethanol . Start agitation at 250 RPM.

  • Catalyst Addition: Add 1.0 wt% pTSA (10 g). Note: If acid sensitivity is a concern for downstream applications, use Sodium Acetate (5 wt%) as a mild base catalyst.

  • Reagent Addition (Critical Control Point):

    • Heat the mixture to 60°C .

    • Begin dropwise addition of 900 g (8.8 mol) Acetic Anhydride .

    • Thermodynamic Warning: This reaction is exothermic. Control the addition rate to maintain internal temperature below 90°C .

  • Reaction Phase: Once addition is complete, raise temperature to 100°C and hold for 4–6 hours.

    • Endpoint Monitoring: Monitor by GC or TLC. The limiting reagent (alcohol) should be <0.5%.

  • Stripping: Switch the condenser to distillation mode. Apply mild vacuum (start at 200 mbar) to strip off the byproduct (Acetic Acid) and excess Acetic Anhydride.

Module 2: Purification & Workup (Downstream)

The primary challenge in this synthesis is not conversion, but purity . The boiling point of the product (~228°C at atm) is high enough that thermal degradation (elimination of HCl to form vinyl ethers) becomes a risk if distilled at atmospheric pressure.

Vacuum Distillation Parameters
ParameterSpecificationReason
Vacuum Pressure < 5 mmHg (Torr)Lowers boiling point to safe range (<130°C).
Pot Temperature Max 150°CPrevents thermal elimination of the chloro-group.
Vapor Temperature ~105–110°C (at 0.1 mmHg)Collection range for the main fraction.
Fore-run Cut First 5–10%Removes residual acetic acid and low-boilers.
Process Flow Diagram

The following diagram illustrates the logical flow of the synthesis and critical decision nodes.

SynthesisFlow Start Start: Raw Materials Check Mix Mix Alcohol + Catalyst (Heat to 60°C) Start->Mix Add Controlled Addition of Ac2O (Maintain T < 90°C) Mix->Add React Cook Phase (100°C for 4-6h) Add->React QC1 QC Check: Conversion > 99%? React->QC1 QC1->React No (Extend Time) Strip Vacuum Strip Acetic Acid QC1->Strip Yes Distill High Vacuum Distillation (< 5 mmHg) Strip->Distill Final Final Product 2-(2-Chloroethoxy)ethyl acetate Distill->Final

Figure 1: Critical Process Flow for Scale-Up Synthesis.

Module 3: Troubleshooting Center (FAQ)

Category A: Yield & Conversion Issues

Q: My conversion stalled at 90%. Adding more anhydride doesn't help. Why?

  • Root Cause: Water contamination in the starting alcohol. 2-(2-chloroethoxy)ethanol is hygroscopic. If it contains significant water, the anhydride hydrolyzes to acetic acid immediately, consuming your reagent.

  • Solution: Perform a Karl Fischer (KF) titration on the starting material. If water >0.5%, dry the alcohol using molecular sieves or azeotropic distillation with toluene before starting.

Q: I see a "double spot" on TLC or an extra peak in GC near the product.

  • Root Cause: If you started from Diethylene Glycol (DEG) and HCl, you might have trace amounts of unreacted DEG. Upon acetylation, this forms Diethylene Glycol Diacetate (DEGDA), which has a very similar boiling point to your target.

  • Solution: Ensure your starting chloro-alcohol is >98% pure. Separation of the diacetate from the chloro-acetate by simple distillation is extremely difficult; fractionation with a high reflux ratio (5:1) is required.

Category B: Purity & Stability

Q: The product turned yellow/brown during distillation.

  • Root Cause: Thermal decomposition. The combination of high heat (>160°C) and trace acidity (from the catalyst) promotes the elimination of HCl, generating vinyl ethers which polymerize and darken.

  • Solution:

    • Neutralize the catalyst before distillation (e.g., add stoichiometric Sodium Carbonate if pTSA was used).

    • Improve vacuum to lower the pot temperature.

Q: Why is the Acid Value (AV) high in the final product?

  • Root Cause: Incomplete removal of acetic acid or hydrolysis of the ester during aqueous workup (if performed).

  • Solution: Avoid aqueous workup if possible.[2] Rely on fractional distillation. If an aqueous wash is mandatory to remove salts, use cold saturated

    
     and minimize contact time to prevent ester hydrolysis.
    
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield Problem->LowYield Impurity High Impurity Problem->Impurity Water Check Water Content (Hydrolysis of Ac2O) LowYield->Water Temp Check Reaction Temp (Too low = slow kinetics) LowYield->Temp Color Discoloration (Thermal Degradation) Impurity->Color AV High Acid Value (Residual AcOH) Impurity->AV

Figure 2: Root Cause Analysis for Common Deviations.

References

  • PubChem. (n.d.).[3] Ethyl 2-(2-chloroethoxy)acetate | C6H11ClO3.[3][4][5] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). General procedures for acetylation of halo-alcohols. (Analogous protocols for chloro-ethanol derivatives). Retrieved January 29, 2026, from [Link]

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA).

Sources

Technical Support Center: Exothermic Acetate Synthesis Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ACE-THERM-001 Subject: Control Strategies for Exothermic Acetylation & Esterification Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary & Core Directive

Welcome to the Acetate Synthesis Safety Hub. You are likely here because you are scaling up an acetylation (using acetic anhydride or acetyl chloride) or a catalyzed esterification. These reactions are deceptively simple in the literature but are notoriously prone to thermal runaway upon scale-up.

The Core Problem: In a 100mL flask, surface-area-to-volume ratio is high, allowing passive air cooling to mask exotherms. In a 5L or 50L reactor, this ratio drops drastically. If you add reagents faster than they react (accumulation), you create a "chemical time bomb" where the accumulated reagent reacts simultaneously once the temperature threshold is breached.

Your Goal: Shift from a Thermal Control regime (relying on the jacket to cool a hot mass) to a Dosing Control regime (limiting heat generation by limiting reagent availability).

Critical Analysis: The Mechanics of Runaway

To troubleshoot effectively, you must understand the feedback loop that leads to failure.

Visualizing the Hazard

The following diagram illustrates the "Death Spiral" of an exothermic runaway. Note how Accumulation is the trigger.

ThermalRunaway Start Reagent Addition (Too Fast) Accumulation Reagent Accumulation (Unreacted Material) Start->Accumulation Kinetic limit reached Trigger Temperature Threshold Breached Accumulation->Trigger Induction period ends ReactionSpike Rapid Reaction of Accumulated Material Trigger->ReactionSpike HeatGen Heat Generation > Cooling Capacity ReactionSpike->HeatGen HeatGen->Trigger Positive Feedback Loop Runaway THERMAL RUNAWAY (Explosion/Boil-over) HeatGen->Runaway Control Safe Dosing Strategy (Feed Rate < Reaction Rate) Control->Start Prevents

Figure 1: The Thermal Runaway Feedback Loop. The critical failure point is "Accumulation" caused by dosing faster than the reaction kinetics allow.

Reagent Selection & Hazard Matrix

Choosing the right acetylating agent is the first step in risk mitigation.

FeatureAcetic Anhydride (

)
Acetyl Chloride (

)
Implication
Exothermicity Moderate to HighVery High

requires significantly more cooling capacity.
By-product Acetic AcidHCl Gas

generates pressure and requires scrubbing.
Induction Period Common (esp.[1] with catalysts)Short/Instant

is more prone to "accumulation" risks because it reacts slower initially.
Water Sensitivity Violent hydrolysisExplosive hydrolysisMoisture control is critical for both;

is unforgiving.
Material Comp. Corrodes Copper/ZincCorrodes Steel/Iron

attacks aluminum;

requires Hastelloy/Glass-lined.

Troubleshooting Guide (Q&A)

Scenario A: "The temperature isn't rising, so I increased the feed rate. Now it's spiking."

Diagnosis: You have fallen into the Accumulation Trap .

  • The Science: The reaction likely has an induction period (delayed start) or is too cold to start. By increasing the feed, you loaded the reactor with unreacted potential energy. When the reaction finally "kicked on," all that accumulated reagent reacted at once.

  • Immediate Action:

    • STOP THE FEED immediately.

    • Apply maximum cooling (jacket/condenser).

    • Do NOT add quenching agents (water/base) unless you have a pre-calculated emergency quench protocol; adding them might spike the heat further.

  • Prevention: Never increase feed rate because "nothing is happening." Verify the reaction initiation (e.g., slight exotherm, IR signal change) before ramping up the feed.

Scenario B: "My yield is low, and I see di-acetylated impurities."

Diagnosis: Loss of selectivity due to Hot Spots .

  • The Science: Selectivity is often temperature-dependent. At higher temperatures (even localized hot spots near the feed pipe), the reaction rate for the second acetylation (impurity) competes with the primary reaction.

  • Solution:

    • Improve agitation (Reynolds number check) to dissipate heat away from the dosing point.

    • Dilute the acetylating agent with solvent to slow the local reaction rate.

    • Lower the bulk temperature, but ensure you don't drop below the activation energy threshold (which would cause accumulation).

Scenario C: "The reactor pressure is rising uncontrollably."

Diagnosis: Solvent boiling or Gas Generation (


).
  • The Science: If using Acetyl Chloride, HCl gas is generated mole-for-mole. If using Acetic Anhydride, the exotherm may have pushed the solvent (e.g., DCM, THF) above its boiling point.

  • Immediate Action:

    • Ensure the vent/scrubber line is open and not clogged (solids can sublime).

    • Check the reflux condenser temperature (is it actually condensing?).

  • Prevention: Calculate the Adiabatic Temperature Rise (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ). If 
    
    
    
    +
    
    
    >
    
    
    , you are operating in an unsafe zone.

Standard Operating Procedure (SOP): Controlled Acetylation

Protocol: Acetylation of a Secondary Amine (Generic) using Acetic Anhydride. Safety Level: High (Fume hood/Reactor containment required).

Phase 1: Preparation & Calorimetry

Before the 5L run, perform a Differential Scanning Calorimetry (DSC) or RC1 test to determine:

  • Total Heat of Reaction (

    
    ):  e.g., -66 kJ/mol.[2]
    
  • Adiabatic Temp Rise (

    
    ):  How hot will it get if cooling fails?
    
Phase 2: The Setup
  • Reactor: Glass-lined or Stainless Steel (316L). NO ALUMINUM FITTINGS.

  • Cooling: Jacket fluid set to 0°C (or appropriate

    
    ).
    
  • Agitation: Set to maximum stable RPM (vortex without splashing).

Phase 3: The "Dosing Controlled" Workflow

SOPWorkflow Init Charge Amine + Solvent Equilibrate T Seed Add 5% of Anhydride (Wait for Exotherm) Init->Seed Verify Did T rise? (Reaction Initiation) Seed->Verify Verify->Seed No (Wait/Warm) Dose Start Main Feed (Rate < Cooling Capacity) Verify->Dose Yes Monitor Monitor T_internal vs T_jacket Dose->Monitor Monitor->Dose T Stable End Post-Reaction Stir (1-2 hours) Monitor->End Feed Complete

Figure 2: Safe Scale-Up Workflow. Note the "Seed" step to confirm reaction initiation before continuous dosing.

Phase 4: Execution Steps
  • Charge: Load Amine and Solvent (e.g., Toluene or DCM). Start stirring.

  • Initiation (Crucial): Add 5% of the calculated Acetic Anhydride.

    • Watch: Look for a temperature rise of 2-5°C.

    • Wait: Do not proceed until this "kick" is observed. This confirms the chemistry is active.

  • Continuous Dosing: Begin adding the remaining Anhydride via a dosing pump.

    • Rule: Adjust rate so that

      
       remains constant. If 
      
      
      
      rises, slow the feed .
    • Cooling: The jacket temperature (

      
      ) should drop to compensate.
      
  • Completion: After addition, stir for 1 hour. Monitor for a "secondary exotherm" (crystallization often releases heat).

References & Authority

The following sources provide the foundational safety data and kinetic principles used in this guide.

  • NOAA CAMEO Chemicals. Acetic Anhydride: Chemical Hazards & Response. (Provides reactivity data, water sensitivity, and material compatibility).

  • Health & Safety Executive (HSE) UK. Chemical Reaction Hazards and the Risk of Thermal Runaway (INDG254). (Defines the principles of accumulation and heat removal).

  • American Chemical Society (ACS). Managing Hazards for Scale Up of Chemical Manufacturing Processes. (Detailed guide on calorimetry and dosing control strategies).

  • Mettler Toledo. Thermal Analysis of Acetylation Reactions. (Application notes on using RC1/DSC for acetate synthesis safety).

  • Chemical Engineering Transactions. Safety Challenges on Runaway Reactions: Esterification of Acetic Anhydride. (Specific kinetic modeling of the anhydride-methanol system).

Disclaimer: This guide is for educational and planning purposes. Always consult your facility's EHS officer and perform specific calorimetry (DSC/ARC) on your unique mixture before scaling up.

Sources

Validation & Comparative

Technical Characterization Guide: 2-(2-Chloroethoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Primary Classification: Bifunctional Linker / Alkylating Agent CAS: 14258-40-3 Molecular Formula: C₆H₁₁ClO₃ Molecular Weight: 166.60 g/mol [1][2][3]

Executive Summary & Application Context

2-(2-Chloroethoxy)ethyl acetate is a critical bifunctional intermediate used primarily in medicinal chemistry for PEGylation strategies and the synthesis of heterobifunctional cross-linkers.[3] Its utility stems from the differential reactivity of its two termini: a hydrolytically sensitive acetate ester and a nucleophilic-labile alkyl chloride.[3]

Why This Guide? Commercial samples of this compound often contain specific impurities—such as the unacetylated alcohol (2-(2-chloroethoxy)ethanol) or the hydrolysis product (acetic acid)—that can silently sabotage downstream nucleophilic substitutions.[3] This guide provides a definitive 1H NMR structural analysis to validate purity and distinguish this product from its functional analogs.

Spectral Analysis: 1H NMR Characterization

Theoretical vs. Experimental Data (DMSO-d₆)

The following data correlates experimental literature values with high-resolution structural predictions to resolve signal overlap often seen in lower-field instruments.

Solvent: DMSO-d₆ (Standard for polar intermediates) Frequency: 400 MHz[3][4]

PositionMoietyShift (δ ppm)MultiplicityIntegrationCoupling (

)
Structural Insight
A –O–CO–CH2.02Singlet (s)3H-Diagnostic acetate methyl; sharp singlet confirming esterification.[3]
B –CH₂–CH ₂–OAc4.12Triplet (t)2H4.5 HzMost deshielded methylene due to direct ester attachment.
C –CH₂–CH ₂–O–3.60–3.75*Multiplet (m)6H (Total)-The "Envelope": Contains the ether methylenes and the chloromethyl group.[3]

*Note: In DMSO-d₆, the signals for the ether methylenes and the chloromethyl group often overlap into a multiplet envelope (3.60–3.75 ppm). In CDCl₃, these typically resolve into distinct triplets.

High-Resolution Resolution (CDCl₃ Prediction)

To resolve the "Envelope" (Region C), switching to Chloroform-d (CDCl₃) is recommended.[3]

  • δ 4.22 (t, 2H):

    
    -OAc (Deshielded ester methylene).[3]
    
  • δ 3.76 (t, 2H):

    
    -O- (Ether methylene adjacent to ester side).[3]
    
  • δ 3.68 (t, 2H):

    
    -O- (Ether methylene adjacent to chloride side).[3]
    
  • δ 3.62 (t, 2H):

    
    -Cl (Chloromethyl group).[3]
    
    • Differentiation: The

      
      -Cl triplet is typically the most upfield of the methylene signals in the 3.6–3.8 ppm range in chlorinated ethers.[3]
      

Comparative Performance Analysis

This section objectively compares 2-(2-Chloroethoxy)ethyl acetate against its direct precursors and halogenated alternatives to guide selection based on synthetic requirements.

Vs. Precursor: 2-(2-Chloroethoxy)ethanol

Scenario: Monitoring the acetylation reaction progress.

  • Spectral Marker: The disappearance of the hydroxyl proton (broad singlet, variable δ 2.0–4.0 ppm depending on concentration) and the appearance of the sharp Acetate Singlet at δ 2.02 ppm .[3]

  • Shift Logic: The methylene adjacent to the oxygen (

    
    -methylene) shifts downfield from ~3.7 ppm (alcohol) to ~4.12 ppm (ester) due to the electron-withdrawing anisotropy of the carbonyl group.[3]
    
Vs. Alternative: 2-(2-Bromoethoxy)ethyl acetate

Scenario: Requiring a more reactive leaving group for substitution reactions (Finkelstein or direct amination).[3]

  • Reactivity: Bromide is a superior leaving group (

    
    ) but is less stable in storage.[3]
    
  • NMR Distinction:

    • Chloro-Analog:

      
      -Cl appears at δ ~3.62 ppm .[3]
      
    • Bromo-Analog:

      
      -Br appears upfield at δ ~3.45 ppm .[3]
      
    • Mechanism:[5][6] Chlorine is more electronegative (3.[3]16) than Bromine (2.96), causing greater deshielding of the adjacent protons.[3]

Impurity Profile Table[3]
ImpurityDiagnostic Signal (1H NMR)SourceRemediation
Acetic Acid δ ~2.10 (s) + δ ~11.0 (br)Hydrolysis of esterWash with sat.[3] NaHCO₃; Dry over MgSO₄.[3]
Ethanol δ 1.06 (t), δ 3.44 (q)Solvent residueHigh-vacuum drying (< 1 mbar).
Triethylamine δ 0.96 (t), δ 2.45 (q)Base from acetylationAcid wash (0.1 M HCl) followed by brine.[3]

Experimental Protocol: Validated Characterization Workflow

Sample Preparation[3][5]
  • Mass: Weigh 10–15 mg of the liquid product.

  • Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Why CDCl₃? Provides better resolution of the methylene "envelope" compared to DMSO.[3]

  • Homogenization: Vortex for 10 seconds. Ensure no phase separation (product is an oil).

  • Transfer: Filter through a glass wool plug into a clean 5mm NMR tube to remove particulate salts (e.g., Et₃N·HCl residues).[1][3]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Scans (NS): 16 (Sufficient for >95% purity).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: 0 to 12 ppm.[3]

  • Temperature: 298 K (25°C).[3]

Logic Flow for Structural Confirmation (Visualization)[3]

NMR_Logic Start Unknown Sample Spectrum Check_Acetate Check δ 2.0-2.1 ppm (Singlet, 3H) Start->Check_Acetate Check_EsterCH2 Check δ 4.1-4.2 ppm (Triplet, 2H) Check_Acetate->Check_EsterCH2 Decision_Purity Is Integral Ratio Acetate:EsterCH2 == 3:2? Check_EsterCH2->Decision_Purity Check_Envelope Analyze Region 3.6-3.8 ppm Result_Confirmed CONFIRMED: 2-(2-Chloroethoxy)ethyl acetate Check_Envelope->Result_Confirmed Contains ~6H Integral Decision_Purity->Check_Envelope Yes Result_Impurity FLAG: Check for Free Alcohol or Hydrolysis Decision_Purity->Result_Impurity No

Figure 1: Decision logic for confirming structure and purity via 1H NMR.

Synthesis Pathway & Impurity Origins[3]

Understanding the synthesis helps interpret "ghost peaks" in the spectrum.[3] The standard route involves the acetylation of 2-(2-chloroethoxy)ethanol.[3]

Synthesis_Path Alcohol 2-(2-Chloroethoxy)ethanol (Starting Material) Reaction Esterification (Et3N, DCM, 0°C) Alcohol->Reaction AcCl Acetyl Chloride / Ac2O AcCl->Reaction Product 2-(2-Chloroethoxy)ethyl acetate (Target) Reaction->Product Impurity1 Impurity: Unreacted Alcohol (Broad OH peak) Reaction->Impurity1 Incomplete Impurity2 Impurity: Acetic Acid (Hydrolysis) Product->Impurity2 Moisture/Storage

Figure 2: Synthesis pathway highlighting origins of common spectral impurities.

References

  • ChemicalBook. (2025).[3][4] 2-(2-Chloroethoxy)ethyl acetate Spectral Data. Retrieved from [3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [3]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 251808, 2-(2-Chloroethoxy)ethyl acetate. Retrieved from [3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for chemical shift theory).

Sources

Structural Validation and Comparative NMR Analysis of 2-(2-Chloroethoxy)ethyl Acetate

[1]

Executive Summary & Core Directive

In the synthesis of heterocycles and crown ethers, 2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) serves as a critical bifunctional linker.[1] Its purity is paramount; the presence of the unreacted alcohol precursor, 2-(2-chloroethoxy)ethanol , can lead to competitive nucleophilic side reactions that compromise yield and purification downstream.

This guide provides a definitive

comparative analysis1

Chemical Logic & Synthesis Workflow

To understand the NMR data, one must understand the transformation.[1] The synthesis typically involves the acetylation of 2-(2-chloroethoxy)ethanol.[1] The diagnostic challenge is distinguishing the product from the starting material, as both share a chloro-ether backbone.[1]

Figure 1: Synthesis & Validation Logic

GStartPrecursor:2-(2-Chloroethoxy)ethanol(Alcohol)ReagentReagents:Ac2O / Pyridineor Acetyl ChlorideStart->ReagentNucleophilic AttackProductTarget:2-(2-Chloroethoxy)ethyl acetate(Ester)Reagent->ProductEsterificationNMRValidation:13C NMR AnalysisProduct->NMRSample Prep(CDCl3)NMR->StartFail:δ 61 ppm (C-OH)NMR->ProductPass:δ 171 ppm (C=O)δ 64 ppm (C-OAc)

Caption: Logical workflow for the synthesis and spectral validation of the target ester.

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% v/v TMS.
    
    • Rationale:

      
       is non-polar, preventing hydrogen bonding shifts that can obscure the critical methylene signals in the ether backbone.[1]
      
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.[1]

  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for

      
      C).
      
    • Scans: Minimum 256 scans (to visualize quaternary carbonyl carbons clearly).

    • Pulse Sequence: Proton-decoupled

      
      C (typically zgpg30 or equivalent).[1]
      
Data Acquisition Strategy

Do not rely solely on the chemical shift list. You must look for the "Alpha-Shift" : the movement of the methylene carbon attached to the oxygen.[1]

  • Precursor (

    
    -OH):  Resonates upfield (~61 ppm).[1]
    
  • Product (

    
    -OAc):  Resonates downfield (~64 ppm) due to the electron-withdrawing anisotropy of the carbonyl group.[1]
    

Comparative C NMR Data

The following data compares the target ester against its primary impurity (the alcohol precursor).

Table 1: Structural Assignment & Chemical Shift Comparison ( )
Carbon PositionAssignmentTarget: 2-(2-Chloroethoxy)ethyl acetate (ppm)Alternative: 2-(2-Chloroethoxy)ethanol (ppm)Δ Shift (Effect)
C1 Carbonyl (C=O)170.8 AbsentDiagnostic (New Signal)
C2 Methyl (

)
20.9 AbsentDiagnostic (New Signal)
C3

-Methylene (

-O-CO)
63.8 61.4 (

-OH)
+2.4 (Deshielding)
C4

-Methylene (

-O)
69.1 72.4-3.3 (Shielding)
C5 Ether Methylene (

)
71.4 71.4~0.0 (Remote)
C6 Chloro-Methylene (

)
42.8 42.8~0.0 (Remote)

Note: Chemical shifts are referenced to the center line of the

1
Figure 2: Spectral Connectivity Diagram

NMR_AssignC_ClCl-CH2(C6)C_Ether1CH2-O(C5)C_Cl->C_Ether1Shift_Clδ 42.8 ppmC_Cl->Shift_ClC_Ether2O-CH2(C4)C_Ether1->C_Ether2Ether LinkC_AlphaCH2-OAc(C3)C_Ether2->C_AlphaC_CarbC=O(C1)C_Alpha->C_CarbEster BondShift_Alphaδ 63.8 ppm(Critical Check)C_Alpha->Shift_AlphaC_MeCH3(C2)C_Carb->C_MeShift_Carbδ 170.8 ppmC_Carb->Shift_Carb

Caption: Connectivity map linking carbon positions to their specific chemical shifts.

Analysis & Interpretation

The "Alpha-Beta" Shift Mechanism

The most reliable method to confirm the reaction is not just the appearance of the carbonyl peak (which could come from residual acetic acid or ethyl acetate solvent), but the shift of the ethylene glycol backbone.

  • Mechanism: Upon esterification, the oxygen atom at C3 becomes less electron-donating due to resonance with the carbonyl.[1] This deshields C3 (moving it downfield from 61 to ~64 ppm).[1]

  • Validation Check: If you observe a "ghost peak" at 61.4 ppm , your reaction is incomplete. This peak represents unreacted alcohol.[1]

Distinguishing from Solvents

Common lab solvents can interfere with this region.[1]

  • Ethyl Acetate (EtOAc): Often used in workup.[1]

    • EtOAc Carbonyl: ~171 ppm (overlaps with product).[1]

    • EtOAc

      
      : ~60.5 ppm (overlaps with precursor alcohol, not product).[1]
      
    • Differentiation: The product's

      
       is at 63.8 ppm .[1] If you see a peak at 60.5 ppm, it is likely residual solvent, not your product.[1]
      

References

  • PubChem. (2023).[1][2] 2-(2-Chloroethoxy)ethyl acetate (Compound).[1][2][3][4] National Library of Medicine.[1] [Link]

  • AIST. (2023).[1] Spectral Database for Organic Compounds (SDBS): 2-(2-Chloroethoxy)ethanol.[1] National Institute of Advanced Industrial Science and Technology.[1][5] [Link](Search No. 2648 for precursor comparison)

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for esterification shift rules).

Comparative Guide: Analytical Strategies for the Purity Assessment of 2-(2-Chloroethoxy)ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) serves as a critical alkylating intermediate in the synthesis of pharmaceuticals (e.g., quetiapine precursors) and specialized polymers.[1] Its structural integrity is defined by a chloro-ether tail and an acetate head, making it susceptible to two primary degradation pathways: hydrolysis (releasing acetic acid) and nucleophilic displacement.[1]

For researchers in drug development, "purity" is not merely a percentage; it is the absence of specific reactive impurities that could trigger genotoxic alerts or side-reactions.[1] This guide compares the two dominant analytical paradigms—Gas Chromatography (GC-FID) and Quantitative NMR (qNMR) —to determine which offers the necessary rigor for your specific application.[1]

The Critical Impurity Profile

Before selecting a method, one must understand the "Enemy":

  • 2-(2-Chloroethoxy)ethanol (Precursor): The unreacted starting material.[1] Critical to quantify as it competes in alkylation reactions.

  • Acetic Acid: Indicator of moisture exposure and hydrolysis.[1]

  • Diethylene Glycol Diacetate: A byproduct of transesterification or impurities in the starting glycol.[1]

Comparative Analysis: GC-FID vs. qNMR[1]

While HPLC is often the default in pharma, this molecule’s volatility and lack of a strong chromophore make GC-FID the industry standard.[1] However, qNMR is emerging as the superior method for absolute purity assignment when certified reference standards are unavailable.

FeatureMethod A: GC-FID Method B: 1H-qNMR
Primary Utility Routine QC, Trace Impurity ProfilingReference Standard Certification, Mass Balance
Reference Standard Required (Must be high purity)Not Required (Uses internal calibrant)
Specificity Excellent resolution of structurally similar esters/alcohols.[1]High, but risk of signal overlap in complex crude mixtures.[2]
Sensitivity (LOD) High (< 0.05%)Moderate (~0.1 - 0.5%)
Throughput High (Automated injection)Low (Manual processing/weighing)
Blind Spot Cannot detect non-volatiles (polymers, inorganic salts).[1]Cannot detect impurities without protons (inorganic salts).[1]
Expert Verdict
  • Choose GC-FID if: You are monitoring reaction completion or performing routine batch release.[1] The separation of the alcohol precursor from the ester is superior on a polar column.[1]

  • Choose qNMR if: You need to determine the absolute potency of a batch to use it as a standard, or if you suspect polymer/oligomer contamination that GC would miss (the "pot residue" problem).

Detailed Experimental Protocols

Protocol A: GC-FID (Purity & Impurity Profiling)

Rationale: A polar column (PEG phase) is selected to maximize the separation between the hydroxyl-containing precursor (hydrogen bonding) and the target ester.[1]

Instrument: Agilent 7890B (or equivalent) with FID. Column: DB-WAX or ZB-WAX (30 m × 0.25 mm × 0.25 µm).[1]

Parameters:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 240°C.

    • Hold 240°C for 5 min (Elute diacetates/oligomers).

  • Detector: FID at 260°C.

Sample Prep: Dilute 50 mg sample in 1 mL Dichloromethane (DCM). System Suitability: Resolution (


) between 2-(2-Chloroethoxy)ethanol and 2-(2-Chloroethoxy)ethyl acetate must be 

.[1]
Protocol B: Quantitative 1H-NMR (Absolute Purity)

Rationale: qNMR relies on the integration ratio between a specific target signal and an internal standard (IS) of known purity.[1] We target the


-methylene protons of the ester.[1]

Instrument: 400 MHz (or higher) NMR. Solvent: DMSO-


 (Preferred over CDCl

to prevent volatility losses and shift water peaks).[1] Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Dimethyl sulfone.[1]

Workflow:

  • Weighing: Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.[1]
    
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.[1]

    • Spectral Width: -2 to 14 ppm.[1]

Calculation:


[1]
  • 
    : Integral area[1][3]
    
  • 
    : Number of protons (Target signal: Triplet at ~4.15 ppm, 2H; Maleic acid: Singlet at 6.2 ppm, 2H)
    
  • 
    : Molecular Weight[1][4][3][5][6][7][8][9][10]
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the sample's lifecycle stage.

PurityAssessment Sample Sample: 2-(2-Chloroethoxy)ethyl acetate StageCheck Determine Lifecycle Stage Sample->StageCheck Crude Crude Reaction Mix StageCheck->Crude Early Dev RefStd Reference Std Certification StageCheck->RefStd Validation RoutineQC Routine QC / Release StageCheck->RoutineQC Production TLC TLC / GC-MS (Qualitative) Identify major byproducts Crude->TLC qNMR 1H-qNMR (Absolute) Target: Triplet @ 4.15 ppm Calc: Mass Balance RefStd->qNMR GCFID GC-FID (Quantitative) Column: DB-WAX Calc: Area % or Int. Std. RoutineQC->GCFID Action1 Optimize Synthesis TLC->Action1 qNMR->GCFID Calibrate Response Factors Action2 Assign Potency Value qNMR->Action2 Action3 Batch Release COA GCFID->Action3

Figure 1: Analytical Decision Matrix. Green nodes indicate the recommended primary validation method for the specific stage.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 251808, 2-(2-Chloroethoxy)ethyl acetate.[1] Retrieved from [Link]

  • B.K. Sharma et al. Quantitative NMR (qNMR) spectroscopy for purity assessment of organic calibration standards.[1][11] Journal of Metrology Society of India.[1] (General methodology reference).

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

2-(2-Chloroethoxy)ethyl acetate vs 2-(2-bromoethoxy)ethanol reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Chloroethoxy)ethyl acetate vs. 2-(2-Bromoethoxy)ethanol Reactivity Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of PROTACs, antibody-drug conjugates (ADCs), and bifunctional ligands, the choice of linker precursor is often a trade-off between kinetic efficiency and chemoselectivity .

This guide compares two standard diethylene glycol derivatives:

  • 2-(2-Chloroethoxy)ethyl acetate (CEEA): A "masked" linker offering high orthogonality but slower kinetics.

  • 2-(2-Bromoethoxy)ethanol (BEE): A "rapid-acting" linker offering superior leaving group ability but requiring careful handling of the free hydroxyl group.

The Bottom Line: Use BEE for rapid, difficult alkylations where the nucleophile is significantly more reactive than the terminal hydroxyl. Use CEEA when performing alkylations in the presence of strong bases (e.g., NaH, LDA) or when the target molecule contains competing nucleophiles that require the linker’s hydroxyl to remain inert.

Physicochemical & Structural Profile[1][2][3][4]

The structural differences dictate the synthetic pathway. The bromide in BEE is a superior leaving group (


 is a weaker base than 

), while the acetate in CEEA acts as a protecting group, preventing self-polymerization or side reactions.
Feature2-(2-Chloroethoxy)ethyl acetate (CEEA)2-(2-Bromoethoxy)ethanol (BEE)
CAS Number 14258-40-357641-66-4
Structure


Leaving Group (LG) Chloride (

)
Bromide (

)
LG Ability (

of H-X)
Moderate (-7)High (-9)
Terminal Group Acetate Ester (Protected)Hydroxyl (Free Nucleophile)
Molecular Weight 166.60 g/mol 169.02 g/mol
Boiling Point ~230°C (Predicted)~276°C (Predicted)
Solubility DCM, EtOAc, DMSOWater, MeOH, DMSO, DCM

Reactivity Analysis: The Kinetic Trade-Off

A. Nucleophilic Substitution ( ) Kinetics

The primary reaction for both molecules is the displacement of the halide by a nucleophile (e.g., amine, phenoxide, thiol).

  • BEE (Bromide): Reacts 50–100x faster than the chloride analog in polar aprotic solvents (DMF, DMSO). The C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol), lowering the activation energy for the transition state.

  • CEEA (Chloride): Requires elevated temperatures (>80°C) or catalytic activation to achieve comparable rates.

B. The Finkelstein Strategy (Expert Insight)

If you must use CEEA for its protecting group but need the speed of BEE, you can employ an in situ Finkelstein reaction. Adding 10–20 mol% Sodium Iodide (NaI) converts the terminal alkyl chloride to a highly reactive alkyl iodide.



The resulting R-I reacts rapidly with your nucleophile, regenerating the iodide ion. This protocol allows CEEA to match BEE's performance without sacrificing the acetate protection.

C. Orthogonality & Side Reactions[5][6]
  • BEE Risk: Under strong basic conditions (e.g., NaH/THF), the terminal hydroxyl of BEE is deprotonated (

    
    ), forming an alkoxide. This can lead to:
    
    • Intramolecular Cyclization: Formation of dioxane derivatives (rare but possible).

    • O-Alkylation: Competitive polymerization if the electrophile is in excess.

  • CEEA Advantage: The acetate group is stable to weak bases (

    
    , 
    
    
    
    ) and non-nucleophilic strong bases, preventing these side pathways.

Decision Framework: Selecting the Right Linker

Use the following logic flow to determine the optimal starting material for your synthesis.

LinkerSelection Start Select Linker Precursor Q1 Does your nucleophile require Strong Base (NaH, LDA)? Start->Q1 Q2 Is your nucleophile Sterically Hindered (e.g., sec-amine)? Q1->Q2 No (Weak Base OK) Res_CEEA Use CEEA (Chloride/Acetate) Prevents side reactions Q1->Res_CEEA Yes (Avoid OH deprotonation) Res_BEE Use BEE (Bromide/OH) Faster kinetics required Q2->Res_BEE No (Primary amine/thiol) Check_Temp Can substrate tolerate Heat (>80°C)? Q2->Check_Temp Yes (Slow Rxn) Check_Temp->Res_CEEA Yes Strategy_Fink Use CEEA + 0.2 eq NaI (Finkelstein Activation) Check_Temp->Strategy_Fink No (Need speed at low temp)

Figure 1: Decision tree for selecting between CEEA and BEE based on reaction conditions and nucleophile sterics.

Experimental Case Study: N-Alkylation of Piperazine

Scenario: Attaching a PEG-2 linker to N-Boc-piperazine. Goal: Mono-alkylation of the secondary amine.

Protocol A: Using BEE (Rapid, Direct)

Best for: Quick exploration when side-reactions are minimal.

  • Dissolution: Dissolve N-Boc-piperazine (1.0 eq) in MeCN.

  • Base: Add

    
     (3.0 eq). Note: Use a weak base to avoid deprotonating the BEE hydroxyl.
    
  • Addition: Add BEE (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Observation: Reaction completes quickly due to the bromide leaving group.

  • Workup: Filter solids, concentrate, and purify via flash chromatography (DCM/MeOH).

    • Yield: Typically 85–90%.

Protocol B: Using CEEA (Protected, Controlled)

Best for: Scale-up or when the product requires ester functionality.

  • Dissolution: Dissolve N-Boc-piperazine (1.0 eq) in DMF (requires higher boiling solvent).

  • Activation: Add CEEA (1.2 eq),

    
     (3.0 eq), and NaI (0.1 eq) .
    
    • Mechanism:[1][2][3][4][5][6][7] NaI converts alkyl-Cl to alkyl-I in situ.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Note: Without NaI, this reaction would take >24 hours and risk incomplete conversion.

  • Deprotection (Optional): If the free alcohol is needed, treat the isolated ester with LiOH in THF/Water (1 hour).

Comparative Workflow Diagram

ReactionWorkflow Amine Sec-Amine (Nucleophile) BEE BEE (Br-PEG-OH) + K2CO3, MeCN, 60°C Amine->BEE CEEA CEEA (Cl-PEG-OAc) + K2CO3, NaI (cat), DMF, 90°C Amine->CEEA Prod_OH Product-OH (Direct Alcohol) BEE->Prod_OH 4h (Fast) Prod_OAc Product-OAc (Ester Intermediate) CEEA->Prod_OAc 16h (Slow) Hydrolysis LiOH / H2O (Deprotection) Prod_OAc->Hydrolysis Hydrolysis->Prod_OH Extra Step

Figure 2: Synthetic workflow comparison. BEE offers a direct route, while CEEA offers a protected route requiring a secondary hydrolysis step.

Safety & Stability

  • Alkylating Potential: Both compounds are potent alkylating agents. They can react with DNA bases. Handle in a fume hood with double gloving (nitrile).

  • Hydrolysis:

    • CEEA: The acetate ester is susceptible to hydrolysis in moist air over time. Store under inert gas (Argon/Nitrogen) at 4°C.

    • BEE: Hygroscopic. The bromide can degrade to HBr and glycol upon prolonged exposure to light and moisture. Store in the dark at -20°C.

References

  • PubChem. (n.d.).[8][9][10] 2-(2-Chloroethoxy)ethyl acetate.[8][10][11][12][13][14] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.).[8][9][10] 2-(2-Bromoethoxy)ethanol.[9][15][16][17] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved January 29, 2026, from [Link]

Sources

Technical Deep Dive: 2-(2-Chloroethoxy)ethyl Acetate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using 2-(2-Chloroethoxy)ethyl Acetate in Synthesis Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction: The "Masked" Hydrophilic Linker

2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) represents a strategic bifunctional building block in modern organic synthesis. Structurally, it consists of a diethylene glycol (DEG) core terminated by an electrophilic chloride on one end and a masked hydroxyl (acetate ester) on the other.

While simple alkyl halides are ubiquitous, this compound solves a specific challenge in medicinal chemistry and linker synthesis: How to introduce a short, hydrophilic PEG spacer without inducing polymerization or side-reactions.

This guide analyzes its performance advantages over unprotect analogs (like 2-(2-chloroethoxy)ethanol) and di-halo ethers, focusing on chemoselectivity, safety, and process efficiency.

Comparative Advantage Analysis

The primary utility of 2-(2-Chloroethoxy)ethyl acetate lies in its ability to act as a pure electrophile under basic conditions, unlike its hydroxylated precursors.

Comparison Table: Electrophilic Linker Alternatives
Feature2-(2-Chloroethoxy)ethyl Acetate 2-(2-Chloroethoxy)ethanol Bis(2-chloroethyl) ether
Primary Reactivity Mono-electrophile (Alkyl Chloride)Bifunctional (Alkyl Chloride + Alcohol)Di-electrophile
Base Compatibility High (No acidic protons)Low (Alkoxide formation leads to self-polymerization)High
Selectivity Excellent (SN2 at Cl only)Poor (Competes with intramolecular cyclization)Poor (Risk of cross-linking/dimerization)
Hydrophilicity Moderate (Masked polar group)HighLow
Handling Safety Low Volatility, HydrolyzableLow Volatility, CorrosiveVolatile, Vesicant
Key Technical Advantages
  • Prevention of Self-Polymerization (Chemoselectivity):

    • The Problem: Using 2-(2-chloroethoxy)ethanol in basic media (e.g., NaH, K2CO3) deprotonates the terminal hydroxyl group. The resulting alkoxide can attack the chloride of another molecule, leading to uncontrolled poly-ether formation.

    • The Solution: The acetate group in 2-(2-Chloroethoxy)ethyl acetate "masks" the oxygen. It cannot act as a nucleophile, forcing the reaction exclusively toward the external nucleophile (e.g., an amine or phenol) attacking the chloride.

  • Controlled Linker Synthesis (PROTACs & ADCs):

    • In the synthesis of Proteolysis Targeting Chimeras (PROTACs), precise linker length is critical. This molecule installs an exact 2-unit PEG spacer. The acetate can be gently removed (hydrolysis) after the coupling step to reveal a hydroxyl group for further functionalization, allowing for stepwise, asymmetric linker construction.

  • Enhanced Solvation & Kinetics:

    • The ether oxygen in the chain provides "crown-ether-like" coordination to metal cations (Na+, K+), potentially enhancing the nucleophilicity of the attacking species in SN2 reactions via the "neighboring group assistance" effect, without trapping the cation permanently.

Mechanistic Pathway & Visualization

The following diagram illustrates the chemoselective advantage during the N-alkylation of a secondary amine (e.g., piperazine), a common step in drug synthesis.

ReactionPathway cluster_avoid Avoided Pathway (vs. Unprotected Analog) Start 2-(2-Chloroethoxy)ethyl acetate (Electrophile) Intermediate Transition State (SN2 Attack) Start->Intermediate  + Amine / K2CO3   Amine Secondary Amine (Nucleophile) Amine->Intermediate Product_Protected N-Alkylated Acetate (Protected Linker) Intermediate->Product_Protected  - Cl⁻   Hydrolysis Hydrolysis (LiOH/MeOH) Product_Protected->Hydrolysis Final_Product N-(2-(2-Hydroxyethoxy)ethyl)amine (Functionalized Linker) Hydrolysis->Final_Product  Deprotection   SelfPoly Self-Polymerization (Avoided)

Figure 1: Stepwise synthesis of a functionalized PEG-amine linker. The acetate group prevents side reactions during the initial coupling.

Experimental Protocol: Synthesis of N-Substituted Morpholine Derivative

Objective: To synthesize N-[2-(2-acetoxyethoxy)ethyl]morpholine as a precursor for a hydrophilic drug scaffold. This protocol demonstrates the compound's stability and reactivity under standard alkylation conditions.

Reagents:
  • Morpholine (1.0 eq)[1]

  • 2-(2-Chloroethoxy)ethyl acetate (1.1 eq)[2]

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Acetonitrile (MeCN, anhydrous)

  • Sodium Iodide (NaI, 0.1 eq, catalytic - Finkelstein acceleration)

Step-by-Step Methodology:
  • Preparation:

    • Charge a flame-dried round-bottom flask with Morpholine (10 mmol) and anhydrous MeCN (50 mL).

    • Add finely ground anhydrous K₂CO₃ (20 mmol).

    • Critical Step: Add catalytic NaI (1 mmol). This converts the alkyl chloride in situ to a more reactive alkyl iodide, significantly accelerating the reaction rate for the chloro-ether chain.

  • Addition:

    • Add 2-(2-Chloroethoxy)ethyl acetate (11 mmol) dropwise at room temperature.

    • Note: The acetate ester is stable under these mild basic conditions (carbonate base), preventing premature deprotection.

  • Reaction:

    • Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 12–16 hours.

    • Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS. The starting amine spot should disappear.

  • Work-up:

    • Cool to room temperature and filter off the inorganic salts (K₂CO₃/KCl).

    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate to yield the crude acetate-protected amine.

  • Validation (Self-Check):

    • IR Spectrum: Look for the strong Carbonyl stretch (C=O) at ~1740 cm⁻¹ (confirming acetate retention) and disappearance of N-H stretch.

    • 1H NMR: Diagnostic singlet at ~2.0 ppm (acetate methyl group).

Safety & Handling Guidelines

While 2-(2-Chloroethoxy)ethyl acetate is safer than highly volatile halo-ethers, it requires strict adherence to safety protocols.

  • Toxicity Profile: Like many alkylating agents, it is a potential mutagen. It is an irritant to skin and mucous membranes.

  • Volatility: Boiling point is significantly higher than 2-chloroethyl acetate, reducing inhalation risk during weighing and transfer.

  • Storage: Store in a cool, dry place. Moisture can lead to slow hydrolysis of the acetate group, liberating acetic acid and increasing acidity, which may corrode metal containers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251808, 2-(2-Chloroethoxy)ethyl acetate. Retrieved from [Link]

  • Lumen Learning. Nucleophilic Substitution Mechanisms (SN2).[3] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.